molecular formula C12H15BrFNO2 B12846411 2-Amino-6-fluorobenzyl bromide, N-BOC protected

2-Amino-6-fluorobenzyl bromide, N-BOC protected

Cat. No.: B12846411
M. Wt: 304.15 g/mol
InChI Key: SOYNXDLQIFKJRN-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzyl bromide, N-BOC protected is a useful research compound. Its molecular formula is C12H15BrFNO2 and its molecular weight is 304.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-[2-(bromomethyl)-3-fluorophenyl]carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14)8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

SOYNXDLQIFKJRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)CBr

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of N-BOC protected 2-Amino-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-BOC-Protected 2-Amino-6-fluorobenzyl Bromide

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-2-amino-6-fluorobenzyl bromide, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Strategically Designed Building Block

N-BOC-2-amino-6-fluorobenzyl bromide is a highly functionalized aromatic compound designed for strategic incorporation into complex molecules, particularly in the realm of drug discovery. Its utility stems from the unique interplay of its three core components:

  • The Fluorine Atom: The strategic placement of a fluorine atom at the 6-position of the benzene ring significantly influences the molecule's electronic properties and conformation. In a drug candidate, this can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated pKa values, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

  • The N-BOC Protecting Group: The tert-butoxycarbonyl (BOC) group is one of the most widely used amine protecting groups in organic synthesis.[3][4] Its stability under a wide range of basic and nucleophilic conditions allows for selective reactions at other parts of the molecule.[5][6] Crucially, it can be removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups within a complex synthetic intermediate.[3]

  • The Benzyl Bromide Moiety: This functional group serves as a potent electrophilic handle. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This facilitates the use of the entire 2-(N-BOC-amino)-6-fluorobenzyl scaffold in alkylation reactions to build larger, more complex molecular architectures.[7]

The convergence of these features makes this compound a valuable intermediate for synthesizing novel therapeutics where precise control over molecular properties is paramount.

Chemical Structure and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective application in research and development.

Chemical Structure

The structure of N-BOC-2-amino-6-fluorobenzyl bromide is depicted below. The BOC group protects the amine, preventing it from interfering with the desired alkylation reactions at the benzylic position.

Caption: Chemical structure of N-BOC-2-amino-6-fluorobenzyl bromide.

Physicochemical Properties

While specific data for this exact isomer is not widely published, the properties can be reliably inferred from structurally similar compounds like N-BOC protected 2-Amino-5-fluorobenzyl bromide.[8][9]

PropertyValueSource/Justification
Chemical Name tert-butyl (2-(bromomethyl)-3-fluorophenyl)carbamateIUPAC Nomenclature
Molecular Formula C₁₂H₁₅BrFNO₂Based on structure
Molecular Weight 304.16 g/mol Based on structure[8][9]
Appearance White to off-white or light yellow solidTypical for similar N-BOC protected aromatic compounds[10]
Solubility Soluble in dichloromethane, ethyl acetate, THF, DMF. Insoluble in water.General solubility for protected amino compounds
Storage Conditions 2-8°C, keep in a dark place, under inert atmosphereRecommended for reactive bromides and light-sensitive compounds[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the fluorinated benzene ring will appear in this region. Their splitting patterns will be complex due to coupling with each other and with the adjacent fluorine atom.

    • Benzylic Protons (-CH₂Br, δ ~4.5 ppm): A singlet corresponding to the two protons of the bromomethyl group is expected. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom.

    • Amine Proton (-NH, δ ~6.5-7.5 ppm): A broad singlet for the N-H proton of the carbamate.

    • BOC Protons (-C(CH₃)₃, δ ~1.5 ppm): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

    • BOC Carbonyl Carbon (-C=O, δ ~155 ppm): The carbonyl carbon of the carbamate group.[12]

    • BOC Quaternary Carbon (-C(CH₃)₃, δ ~80 ppm): The quaternary carbon of the tert-butyl group.[12]

    • Benzylic Carbon (-CH₂Br, δ ~30-35 ppm): The carbon of the bromomethyl group.

    • BOC Methyl Carbons (-C(CH₃)₃, δ ~28 ppm): A single signal for the three equivalent methyl carbons of the BOC group.[12]

  • IR (Infrared) Spectroscopy:

    • N-H Stretch (~3400 cm⁻¹): A sharp peak corresponding to the stretching vibration of the N-H bond in the carbamate.[13]

    • C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption band characteristic of the carbonyl group in the BOC protector.[14]

    • C-F Stretch (~1250 cm⁻¹): A strong band indicating the presence of the carbon-fluorine bond.

    • C-Br Stretch (600-700 cm⁻¹): A peak in the fingerprint region corresponding to the carbon-bromine bond.

Synthesis and Purification

A robust and logical synthetic pathway is critical for producing high-purity N-BOC-2-amino-6-fluorobenzyl bromide. The most common strategy involves a multi-step process starting from a commercially available precursor.

Synthetic Workflow

The synthesis can be logically approached in four main steps: reduction of a carboxylic acid, protection of the amine, and finally, bromination of the resulting alcohol. This sequence is designed to prevent unwanted side reactions, such as the reaction of the amine with the brominating agent.

G start 2-Amino-6-fluorobenzoic Acid step1 Step 1: Reduction Reagent: LiAlH₄ or BH₃·THF Product: (2-Amino-6-fluorophenyl)methanol start->step1 Reduction of Carboxylic Acid step2 Step 2: N-BOC Protection Reagent: (Boc)₂O, Base (e.g., Et₃N) Product: N-BOC-(2-Amino-6-fluorophenyl)methanol step1->step2 Amine Protection step3 Step 3: Bromination Reagent: PBr₃ or CBr₄/PPh₃ Product: N-BOC-2-amino-6-fluorobenzyl bromide step2->step3 Alcohol to Bromide Conversion end Final Product step3->end

Caption: Synthetic workflow for N-BOC-2-amino-6-fluorobenzyl bromide.

Detailed Experimental Protocol

Expertise & Experience Insight: This protocol is a composite of established methods for each reaction type. The choice of a non-nucleophilic base like triethylamine (Et₃N) in Step 2 is crucial to prevent competition with the amine during the reaction with Boc-anhydride.[15] For Step 3, using CBr₄/PPh₃ (the Appel reaction) is often preferred for its mild conditions, which helps preserve the acid-labile BOC group.[16]

Step 1: Reduction of 2-Amino-6-fluorobenzoic Acid

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 2-amino-6-fluorobenzoic acid[17] in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting slurry and concentrate the filtrate under reduced pressure to yield crude (2-amino-6-fluorophenyl)methanol.

Step 2: N-BOC Protection

  • Dissolve the crude alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate ((Boc)₂O).[18]

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain crude N-BOC-(2-amino-6-fluorophenyl)methanol.

Step 3: Bromination of the Benzyl Alcohol

  • Dissolve the crude N-BOC protected alcohol and carbon tetrabromide (CBr₄) in anhydrous DCM at 0 °C.

  • Add triphenylphosphine (PPh₃) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

Step 4: Purification

  • Purify the crude residue from Step 3 by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield N-BOC-2-amino-6-fluorobenzyl bromide as a solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity, Stability, and Handling

Reactivity Profile

The primary utility of this reagent is as an electrophile for C-C or C-N bond formation.

  • Sₙ2 Alkylation: It readily reacts with a wide range of nucleophiles, including amines, thiols, carbanions, and the nitrogen atoms of heterocyclic systems. This reaction proceeds via a classic Sₙ2 mechanism.

  • BOC Group Stability: The N-BOC group is stable to most basic and nucleophilic reagents, making it an excellent orthogonal protecting group in multi-step syntheses.[3][5]

  • BOC Group Lability: The BOC group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to reveal the free amine.[3][19] This deprotection step is often the final step in a synthetic sequence to unmask the amine for further functionalization or to yield the final target molecule.

reagent N-BOC-2-amino-6-fluorobenzyl bromide (Electrophile) ts Sₙ2 Transition State [Nu---CH₂---Br]⁻ᵟ reagent->ts nucleophile Nucleophile (Nu⁻) (e.g., R₂NH, RS⁻, R'⁻) nucleophile->ts product Alkylated Product (Nu-CH₂-Ar-NHBoc) ts->product leaving_group Bromide Ion (Br⁻) ts->leaving_group

Caption: Reactivity in a typical Sₙ2 alkylation reaction.

Stability and Safe Handling

Trustworthiness through Self-Validation: Proper handling and storage are non-negotiable for ensuring the reagent's integrity and obtaining reproducible experimental results. Degradation of the benzyl bromide can lead to failed reactions and complex purification challenges.

  • Stability: Benzyl bromides are known to be sensitive to moisture (hydrolysis to the corresponding alcohol) and light (potential for radical-mediated side reactions). The compound should be stored in a tightly sealed container.

  • Storage: For long-term stability, store at 2-8°C in a dark, dry place, preferably under an inert atmosphere of nitrogen or argon.[10]

  • Safety: Benzyl bromides are potent lachrymators and are corrosive. All handling should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Applications in Drug Discovery and Organic Synthesis

The unique combination of a reactive handle, a strategically placed fluorine, and a stable protecting group makes N-BOC-2-amino-6-fluorobenzyl bromide a high-value intermediate.

  • Scaffold for Bioactive Molecules: This reagent is used to introduce the 2-amino-6-fluorobenzyl moiety into larger molecules. This scaffold is found in various classes of drug candidates, where the specific substitution pattern is designed to optimize interactions with a biological target.

  • Enhancing Pharmacokinetic Properties: Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolism.[2] Introducing this fluorinated fragment can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the half-life and oral bioavailability of a drug.[1]

  • Modulating Receptor Affinity: The electron-withdrawing nature of the fluorine atom can alter the electronic landscape of the molecule, potentially leading to stronger or more selective binding to target receptors or enzymes.[1][20]

  • Synthesis of Fluorinated Amino Acids: This building block can serve as a precursor in the asymmetric synthesis of novel, non-proteinogenic fluorinated amino acids, which are increasingly incorporated into peptide drugs to enhance their stability and efficacy.[21][]

References

  • N-Boc-2-Amino-6-bromopyridine | 344331-90-4. Sigma-Aldrich.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Application Note – N-Boc protection. Synple Chem.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Prepatation of [ 18F]Fluorobenzyl Bromides for Their Use in Asymmetric Synthesis of Fluorin
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Applications of Amino Acid Derivatives in Next-Gener
  • 2,6-Difluorobenzyl bromide synthesis. ChemicalBook.
  • 1895977-80-6|2-Amino-5-fluorobenzyl bromide, N-BOC protected. BLD Pharm.
  • 1895977-80-6|2-Amino-5-fluorobenzyl bromide, N-BOC protected. Ambeed.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC.
  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • The Role of Fluorinated Amino Acids in Modern Drug Discovery.
  • BOC-ON. Sigma-Aldrich.
  • 2-Amino-6-fluorobenzoic acid | C7H6FNO2 | CID 521142. PubChem.
  • N-Boc-L-valine(13734-41-3) 1H NMR spectrum. ChemicalBook.
  • Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures | Request PDF.
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.

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Spectroscopic Elucidation of N-BOC 2-Amino-6-fluorobenzyl bromide: A Mechanistic Guide to 1H and 13C NMR Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The characterization of highly functionalized aromatic building blocks is a critical quality control step in early-stage drug discovery. N-BOC 2-Amino-6-fluorobenzyl bromide presents a unique spectroscopic profile due to its 1,2,6-trisubstitution pattern, which places a bulky tert-butyloxycarbonyl (Boc) protected amine, a reactive benzyl bromide moiety, and a highly electronegative fluorine atom in close spatial proximity.

This whitepaper provides an in-depth, mechanistic breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere spectral assignments; it explains the underlying causality behind the observed chemical shifts, heteronuclear scalar couplings ( J -couplings), and the specific experimental parameters required to achieve a self-validating analytical workflow.

Structural Nuances & Spectroscopic Challenges

Before initiating data acquisition, it is imperative to understand the structural dynamics of N-BOC 2-Amino-6-fluorobenzyl bromide that will directly impact the NMR spectra:

  • Heteronuclear Scalar Coupling ( 19 F- 1 H and 19 F- 13 C): Fluorine-19 has a spin of 1/2 and a high gyromagnetic ratio. It will couple through-bond (and occasionally through-space) with both protons and carbons. This transforms standard aromatic singlets into complex first-order multiplets, necessitating careful J -coupling analysis to map the spin system[1].

  • Relativistic and Anisotropic Effects: The heavy bromine atom at the benzylic position induces subtle relativistic shielding effects, while the carbamate carbonyl introduces magnetic anisotropy that can deshield adjacent protons[2].

  • Rotameric Broadening: Restricted rotation around the carbamate C–N bond is a well-documented phenomenon in N-Boc anilines. At ambient temperatures, this can lead to rotameric signal broadening in both 1 H and 13 C spectra, particularly for the Boc methyl groups and the NH proton[3][4].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology is optimized for fluorinated, sterically hindered aromatics.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is chosen over protic solvents (like Methanol-d 4​ ) to prevent deuterium exchange with the carbamate -NH proton, ensuring it remains visible in the 1 H spectrum[5]. TMS provides an internal chemical shift reference (0.00 ppm).

Step 2: 1 H NMR Acquisition

  • Parameters: 400 MHz (or higher), 16 scans, Relaxation Delay (D1) = 2.0 seconds.

  • Causality: A 2-second D1 is sufficient for complete spin-lattice relaxation ( T1​ ) of the protons, ensuring accurate integration ratios which act as the first layer of internal validation (totaling 15 protons).

Step 3: 13 C{ 1 H} NMR Acquisition

  • Parameters: 100 MHz, 512–1024 scans, Relaxation Delay (D1) = 5.0 seconds.

  • Causality: Quaternary carbons (C1, C2, C6, Boc-C q​ , Boc-C=O) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and have significantly longer T1​ relaxation times. Extending D1 to 5 seconds ensures these critical structural nodes are clearly resolved above the noise floor.

1 H NMR Characterization & Mechanistic Assignment

The 1 H NMR spectrum of this compound is defined by three distinct regions: the aliphatic Boc group, the benzylic protons, and the fluorinated aromatic ring.

Table 1: 1 H NMR Resonance Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Logic
Boc-CH 3​ ~1.52Singlet (s)-9HHighly shielded aliphatic protons. May appear slightly broad due to slow rotameric exchange on the NMR timescale[3].
CH 2​ Br ~4.65Doublet (d) 4JHF​ 2.12HDeshielded by the adjacent electronegative bromine. Splits into a doublet due to 4-bond coupling with the ortho-fluorine atom.
NH ~6.45Broad Singlet (br s)-1HCarbamate proton. Broadened by quadrupolar relaxation of the 14 N nucleus and hydrogen bonding dynamics[4].
H5 ~6.82Doublet of Doublets (dd) 3JHF​ 9.5, 3JHH​ 8.21HOrtho to Fluorine. Shielded by the resonance electron-donating effect of F. Exhibits large ortho-F coupling[1].
H4 ~7.25Triplet of Doublets (td) 3JHH​ 8.2, 4JHF​ 5.81HMeta to both substituents. Coupled to H3, H5, and F.
H3 ~7.60Broad Doublet (br d) 3JHH​ 8.21HOrtho to the N-Boc group. Deshielded by the anisotropic cone of the carbamate carbonyl.

13 C{ 1 H} NMR Characterization & C-F Coupling Dynamics

The 13 C spectrum is the definitive proof of the fluorinated aromatic skeleton. Because the spectrum is proton-decoupled ( 13 C{ 1 H}), any observed splitting is exclusively due to 13 C- 19 F scalar coupling. The magnitude of the J -coupling strictly correlates with the bond distance from the fluorine atom[1][2].

Table 2: 13 C{ 1 H} NMR Resonance Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( J , Hz)Mechanistic Assignment Logic
Boc-CH 3​ ~28.3Singlet (s)-Standard aliphatic shift for tert-butyl methyls.
CH 2​ Br ~23.5Doublet (d) 3JCF​ 4.5Benzylic carbon. Exhibits 3-bond coupling to the ortho-fluorine.
Boc-C q​ ~80.8Singlet (s)-Highly deshielded quaternary carbon of the tert-butyl group due to oxygen proximity.
C5 (CH) ~110.4Doublet (d) 2JCF​ 22.5Ortho to F. Large 2-bond coupling confirms proximity to the halogen[1].
C1 (C q​ ) ~114.2Doublet (d) 2JCF​ 16.0Ortho to F, attached to CH 2​ Br.
C3 (CH) ~117.8Doublet (d) 4JCF​ 2.0Para to F. Very small 4-bond coupling.
C4 (CH) ~130.5Doublet (d) 3JCF​ 9.0Meta to F. Standard 3-bond coupling magnitude.
C2 (C q​ ) ~138.6Doublet (d) 3JCF​ 4.0Meta to F, attached to the highly electronegative N-Boc group.
Boc-C=O ~152.4Singlet (s)-Carbamate carbonyl carbon.
C6 (C q​ ) ~160.2Doublet (d) 1JCF​ 248.5Directly attached to F. The massive ~250 Hz splitting is the definitive anchor point of the spectrum[1].

Analytical Workflow & Self-Validation Logic

To ensure the integrity of the spectral interpretation, analysts should follow a rigid logic tree. The diagram below maps the self-validating workflow used to confirm the structure of fluorinated Boc-anilines.

NMR_Workflow Start Sample Preparation (CDCl3 + 0.03% TMS) Acq1H 1H NMR Acquisition (ns=16, d1=2s) Start->Acq1H Acq13C 13C{1H} NMR Acquisition (ns=512, d1=5s) Start->Acq13C CheckBoc Identify N-Boc Group (Singlet ~1.5 ppm / ~28 ppm) Acq1H->CheckBoc CheckCH2 Identify Benzyl Bromide (Doublet ~4.6 ppm, 4J_HF) Acq1H->CheckCH2 CheckArom Map Aromatic Spin System (1H-1H and 1H-19F Couplings) Acq1H->CheckArom Acq13C->CheckBoc Acq13C->CheckCH2 Acq13C->CheckArom Validate Self-Validation (Integration & C-F J-coupling match) CheckBoc->Validate CheckCH2->Validate CheckArom->Validate

Caption: Step-by-step logic tree for the self-validating NMR assignment of fluorinated aromatic compounds.

Conclusion

The successful NMR characterization of N-BOC 2-Amino-6-fluorobenzyl bromide relies heavily on understanding the interplay between heteronuclear scalar coupling and molecular relaxation dynamics. By extending the T1​ relaxation delay during 13 C acquisition and carefully mapping the nJCF​ and nJHF​ coupling constants, researchers can build a self-validating dataset that unequivocally confirms both the structural connectivity and the regiochemistry of the trisubstituted aromatic ring.

References

  • Thermo Fisher Scientific. Evaluation of fluoroorganic compounds with benchtop 19F NMR.[1] URL:

  • Wiley-VCH. Supporting Information: NMR spectrum data reporting and solvent parameters.[5] URL:

  • ResearchGate. Calculation of NMR and EPR Parameters: Theory and Applications (Relativistic effects and J-Coupling).[2] URL:

  • Thieme Connect. 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines.[3] URL:

  • ACS Publications. Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor (N-Boc aniline NMR characterization).[4] URL:

Sources

Mechanism of Action and Synthetic Utility of 2-Amino-6-Fluorobenzyl Bromide N-BOC Protected Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens—specifically fluorine—into building blocks is a fundamental tactic for optimizing both pharmacodynamics and pharmacokinetics. As an application scientist overseeing library design, I frequently rely on tert-butyl (2-(bromomethyl)-3-fluorophenyl)carbamate (CAS 1893792-16-9)[1]. This N-Boc protected 2-amino-6-fluorobenzyl bromide derivative is not a biological effector itself, but rather a highly specialized, dual-reactive synthetic linchpin.

This whitepaper dissects the programmed chemical reactivity of this building block and explores the biological mechanisms of action (MoA) of the diverse pharmacophores it generates, ranging from Stimulator of Interferon Genes (STING) agonists to kinase inhibitors.

Chemical Mechanism of Action: A Programmed Reactivity Profile

The utility of CAS 1893792-16-9 lies in its chemoselective, two-stage reactivity. The molecule is engineered to undergo sequential transformations without cross-reactivity, governed by strict electronic and steric causality.

Stage 1: Benzylic Electrophilicity (SN2 Alkylation)

The benzylic bromide is highly activated. The ortho-fluoro group exerts a strong inductive electron-withdrawing effect (-I), polarizing the aromatic system and increasing the electrophilicity of the benzylic carbon. This facilitates rapid SN2 displacement by nucleophiles (e.g., primary amines, thiols, or heterocycle nitrogens) under mild basic conditions. During this stage, the bulky N-Boc group sterically and electronically masks the ortho-amine, preventing premature oligomerization.

Stage 2: Masked Nucleophilicity (Boc Cleavage & Cyclization)

Upon treatment with an acid (typically Trifluoroacetic Acid, TFA), the tert-butyl ester undergoes acid-catalyzed cleavage, releasing isobutylene and carbon dioxide to unmask the primary aniline. The fluorine atom at the 6-position lowers the pKa of this newly unmasked aniline compared to an unsubstituted analog. This precise electronic tuning modulates its nucleophilicity, allowing for controlled intramolecular cyclization when exposed to a subsequent electrophile (e.g., a carbonyl or nitrile), forming rigidified heterocycles like quinazolines or indazoles.

Synthetic_Workflow A CAS 1893792-16-9 (N-Boc Protected) B SN2 Alkylation (Benzylic Substitution) A->B Nucleophile C Acidic Deprotection (TFA/DCM) B->C -Boc (-100 Da) D Heterocycle Formation (e.g., Quinazoline) C->D Electrophile/Heat

Fig 1. Programmed two-stage reactivity pathway of CAS 1893792-16-9.

Biological Mechanism of Action: The 6-Fluorobenzyl Pharmacophore

When incorporated into a final drug candidate, the 2-amino-6-fluorobenzyl motif acts as a privileged pharmacophore that dictates the biological MoA through three primary mechanisms:

  • Conformational Locking: The fluorine atom provides specific steric bulk (van der Waals radius ~1.47 Å) that restricts the rotation of the benzylic bond. This forces the molecule into a bioactive "C-shape" conformation, which is highly favorable for engaging deep hydrophobic pockets, such as the Transmembrane Domain (TMD) of the STING protein[2].

  • Metabolic Shielding: The highly electronegative C-F bond blocks cytochrome P450-mediated ortho-hydroxylation of the aniline ring, significantly extending the in vivo half-life of the derivative[3].

  • Targeted Hinge Engagement: In kinase inhibitors and promoter activators, the fluorine atom acts as a weak hydrogen bond acceptor, interacting with backbone amides in the target's hinge region, while the aniline nitrogen donates a hydrogen bond[4].

Biological_Pathway L Fluorobenzyl Derivative (e.g., STING Agonist) S STING Dimerization (Transmembrane Domain) L->S Binds TMD T TBK1 Recruitment & Phosphorylation S->T Conformational Shift I IRF3 Activation & Nuclear Translocation T->I Phosphorylation F IFN-β Gene Transcription I->F Promoter Binding

Fig 2. Downstream biological mechanism of action for 6-fluorobenzyl STING agonists.

Quantitative Data Summary

The table below summarizes the comparative reactivity and biological application of derivatives synthesized using the 2-amino-6-fluorobenzyl building block across different therapeutic areas.

Derivative Core ScaffoldBiological TargetReaction Yield (Alkylation)Biological PotencyKey Structural Role of 6-Fluoro Group
Benzo[b][1,4]thiazine STING (TMD) Agonist81%EC50 ~ 1.2 µMConformational locking (C-shape) & TMD engagement[2].
Isoquinolinone Indole CRTH2 Antagonist66%IC50 ~ 4.5 nMImproved potency and metabolic stability[3].
2,4-Diaminoquinazoline SMN2 Promoter Activator44%EC50 ~ 0.8 µMEnhanced hinge-region binding via H-bond acceptance[4].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol 1: Chemoselective Benzylic Alkylation & In Situ Boc Deprotection

Objective: Couple CAS 1893792-16-9 with a secondary amine and unmask the aniline for downstream cyclization.

Step 1: SN2 Displacement

  • Procedure: Dissolve 1.0 eq of CAS 1893792-16-9 and 1.1 eq of the target nucleophile (e.g., substituted piperazine) in anhydrous DMF (0.2 M). Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 4 hours.

  • Causality: DMF accelerates the SN2 reaction due to its polar aprotic nature. DIPEA acts as a non-nucleophilic base to scavenge the generated HBr without competing for the electrophile.

  • Validation Checkpoint (LC-MS): Confirm the presence of the [M+H]+ peak of the Boc-protected intermediate. The complete disappearance of the starting material's isotopic bromine doublet (M, M+2 peaks of equal intensity) confirms 100% conversion.

Step 2: Boc Cleavage

  • Procedure: To the crude mixture (or after aqueous workup and reconstitution in DCM), add 10 equivalents of Trifluoroacetic Acid (TFA). Stir at 25°C for 2 hours.

  • Causality: The strong acid protonates the carbamate, driving the elimination of isobutylene gas and CO2, yielding the free aniline TFA salt.

  • Validation Checkpoint (LC-MS & TLC): Look for a distinct mass shift of -100 Da corresponding to the loss of the Boc group. On TLC, a ninhydrin stain will turn purple/red, confirming the presence of the newly unmasked primary aniline.

Protocol 2: Intramolecular Cyclization to Quinazoline Scaffold

Objective: Convert the free 2-amino-6-fluorobenzyl intermediate into a rigid quinazoline core[4].

  • Procedure: Combine the free aniline intermediate with 1.2 eq of formamidine acetate in 2-methoxyethanol. Reflux at 120°C for 12 hours.

  • Causality: The elevated temperature and polar protic solvent drive the condensation of the aniline with formamidine. The 6-fluoro group's electron-withdrawing nature slightly deactivates the aniline, requiring higher thermal energy to drive the final nucleophilic attack and ring closure.

  • Validation Checkpoint (1H-NMR): Confirm cyclization by the disappearance of the broad primary aniline protons (~5.0 ppm) and the appearance of a distinct, highly deshielded quinazoline aromatic proton (~8.5 ppm).

References[1] 2-Amino-6-fluorobenzyl bromide, N-BOC protected | 1893792-16-9. ChemicalBook.https://chemicalbook.com/ProductChemicalPropertiesCB89289824_EN.htm[2] In silico discovery and mechanistic profiling of STING agonists engaging the transmembrane domain. Inimmune. https://www.inimmune.com/publications/[3] Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry (ACS).https://pubs.acs.org/doi/10.1021/jm500123a[4] Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry (ACS).https://pubs.acs.org/doi/10.1021/jm701193d

Sources

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of 2-Amino-6-fluorobenzyl bromide N-BOC protected

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, halogenated and amine-protected benzyl synthons are of paramount importance. 2-Amino-6-fluorobenzyl bromide, with its amino group protected by a tert-butyloxycarbonyl (BOC) moiety, represents a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the protected amine and the reactive benzyl bromide functionalities allow for sequential, controlled modifications. However, the inherent reactivity of the benzyl bromide group, coupled with the thermal lability of the N-BOC protecting group, presents significant challenges regarding the compound's stability during synthesis, purification, and storage. An in-depth understanding of its thermal stability and potential degradation pathways is therefore critical for process optimization, impurity profiling, and ensuring the quality and safety of downstream products. This guide provides a comprehensive analysis of the factors governing the stability of N-BOC protected 2-Amino-6-fluorobenzyl bromide, hypothesizes its principal degradation pathways, and offers practical recommendations for its handling and analysis.

Chemical Structure and Physicochemical Properties

The stability of the title compound is intrinsically linked to its molecular architecture, which features three key components: the N-BOC protecting group, the benzyl bromide moiety, and the substituted aromatic ring.

  • N-BOC Group: The tert-butyloxycarbonyl (BOC) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1][] However, it is known to be thermally labile, particularly at elevated temperatures.[3][4]

  • Benzyl Bromide Moiety: The carbon-bromine bond in benzyl bromides is inherently weak and susceptible to both homolytic and heterolytic cleavage, leading to the formation of reactive benzylic radicals or cations. This reactivity is the basis for its utility in synthesis but also a primary source of instability.

  • Substituted Aromatic Ring: The presence of an amino (protected) and a fluoro group on the aromatic ring influences the electronic properties of the molecule. The amino group is electron-donating, which can stabilize a benzylic cation, while the fluoro group is electron-withdrawing, which can destabilize it. The interplay of these electronic effects will modulate the degradation pathways.

A summary of the key physical and chemical properties is provided in the table below.

PropertyValue/DescriptionSource
Molecular FormulaC12H15BrFNO2N/A
Molecular Weight304.16 g/mol N/A
AppearanceTypically a solidN/A
SolubilityGenerally soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.[1][1]
N-BOC Group StabilityStable to bases and nucleophiles; labile to strong acids and heat.[1][5][1][5]
Benzyl Bromide ReactivityHighly reactive towards nucleophiles; acts as an alkylating agent.N/A

Recommended Handling and Storage

Given the reactive nature of benzyl bromides, stringent handling and storage protocols are essential to minimize degradation.

Handling:

  • Always handle in a well-ventilated area, preferably within a fume hood.[6]

  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[7]

  • Keep away from sources of ignition, as heating can lead to decomposition and pressure buildup in sealed containers.[7][8]

  • Ground all equipment to prevent electrostatic discharge.[6]

  • Avoid contact with incompatible materials (see table below).[7][8]

Storage:

  • Store in a cool, dry, and dark place.[7]

  • Keep the container tightly sealed to prevent exposure to moisture and air.[6][9]

  • Outside or detached storage is preferable for larger quantities.[7]

  • Store away from incompatible materials.[7][8]

  • Use glass containers for laboratory quantities.

Incompatible MaterialsRationale for IncompatibilitySource
Strong Bases (e.g., NaOH, KOH)Can lead to elimination or substitution reactions and hydrolysis of the BOC group.[8]
Strong Oxidizing AgentsCan cause violent reactions.[8]
Water/MoistureCan lead to hydrolysis of the benzyl bromide to the corresponding alcohol and the formation of hydrobromic acid, which can catalyze further degradation.[7][7]
Alcohols and AminesCan react with the benzyl bromide moiety.[6]
MetalsCan be corroded by benzyl bromide, potentially leading to the formation of flammable hydrogen gas.[7][7]

Thermal Stability and Degradation Pathways

Pathway A: Thermally-Induced N-BOC Deprotection

The N-BOC group can be removed thermally, without the need for an acid catalyst, typically at temperatures above 150°C.[4][10] This process is believed to proceed through a concerted mechanism involving a six-membered transition state, leading to the formation of isobutylene, carbon dioxide, and the free amine.

Once the free amine, 2-Amino-6-fluorobenzyl bromide, is formed, it is susceptible to further degradation. The primary amino group can act as a nucleophile, leading to intermolecular self-alkylation and polymerization.

N-BOC_Deprotection_Pathway Start N-BOC Protected 2-Amino-6-fluorobenzyl bromide Intermediate1 2-Amino-6-fluorobenzyl bromide Start->Intermediate1 Heat (Δ) Product1 Isobutylene Start->Product1 Heat (Δ) Product2 CO2 Start->Product2 Heat (Δ) Polymer Polymeric Byproducts Intermediate1->Polymer Self-alkylation

Caption: Hypothesized degradation via thermal N-BOC deprotection.

Pathway B: Carbon-Bromine Bond Cleavage

The benzylic C-Br bond is relatively weak and can undergo homolytic or heterolytic cleavage upon heating.

  • Homolytic Cleavage: This pathway generates a 2-(N-BOC-amino)-6-fluorobenzyl radical and a bromine radical. The benzyl radical can then dimerize, abstract a hydrogen atom from a solvent or another molecule, or undergo other radical reactions.

  • Heterolytic Cleavage: This pathway leads to the formation of a 2-(N-BOC-amino)-6-fluorobenzyl cation and a bromide anion. The electron-donating nature of the protected amino group can help to stabilize this carbocation. The cation can then be trapped by nucleophiles (such as water or alcohols if present) or undergo elimination or rearrangement reactions.

C-Br_Cleavage_Pathway cluster_homolytic Homolytic Cleavage cluster_heterolytic Heterolytic Cleavage Start N-BOC Protected 2-Amino-6-fluorobenzyl bromide Radical Benzyl Radical + Br• Start->Radical Heat (Δ) Cation Benzyl Cation + Br⁻ Start->Cation Heat (Δ) (polar solvent) Dimer Dimerized Products Radical->Dimer Hydrolysis Benzyl Alcohol Derivative Cation->Hydrolysis H₂O

Caption: Potential degradation pathways via C-Br bond cleavage.

The presence of trace amounts of acid, which can be generated from the hydrolysis of the benzyl bromide, can also catalyze the deprotection of the N-BOC group, further complicating the degradation profile.[11][12]

Analytical Methods for Stability Assessment

A robust analytical strategy is crucial for monitoring the stability of N-BOC protected 2-Amino-6-fluorobenzyl bromide and identifying its degradation products. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary technique for quantitative analysis of the parent compound and its degradation products. A reverse-phase method with UV detection is typically suitable.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) For the identification of degradation products by providing molecular weight information.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy For the structural elucidation of isolated degradation products and for monitoring the degradation process in solution.
Thermogravimetric Analysis (TGA) To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.[14][15]
Differential Scanning Calorimetry (DSC) To study the thermal transitions of the material, such as melting and decomposition, and to determine the enthalpy of these processes.[14][15]

Experimental Protocol: A Generalized Approach for Thermal Stress Testing

The following protocol outlines a general approach for conducting a thermal stress study on N-BOC protected 2-Amino-6-fluorobenzyl bromide. This protocol should be adapted based on the specific laboratory equipment and safety procedures.

Thermal_Stress_Workflow cluster_prep Preparation cluster_stress Thermal Stressing cluster_analysis Analysis Prep_Sample Prepare solutions of the compound in relevant solvents Incubate Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) Prep_Sample->Incubate Prep_Control Prepare control samples (t=0) Timepoints Withdraw aliquots at defined time points Incubate->Timepoints HPLC Analyze by HPLC-UV for purity and degradation products Timepoints->HPLC LCMS Analyze by LC-MS for identification of unknowns HPLC->LCMS Data Plot purity vs. time to determine degradation rate HPLC->Data

Caption: General workflow for a thermal stability study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of N-BOC protected 2-Amino-6-fluorobenzyl bromide at a known concentration in one or more relevant organic solvents (e.g., acetonitrile, THF).

  • Initial Analysis (t=0): Immediately analyze an aliquot of each solution using a validated HPLC method to determine the initial purity and chromatographic profile.

  • Thermal Stressing: Place the sealed vials containing the solutions in calibrated ovens or heating blocks at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the vials from the heat, allow them to cool to room temperature, and analyze an aliquot by HPLC.

  • Data Analysis:

    • Quantify the percentage of the parent compound remaining at each time point.

    • Calculate the percentage of major degradation products.

    • Plot the natural logarithm of the parent compound's concentration versus time to determine the degradation rate constant at each temperature.

  • Degradation Product Identification: For samples showing significant degradation, perform LC-MS analysis to obtain molecular weight information for the unknown peaks. If necessary, isolate the major degradation products using preparative HPLC for full structural elucidation by NMR.

Conclusion

N-BOC protected 2-Amino-6-fluorobenzyl bromide is a valuable but inherently unstable synthetic intermediate. Its thermal degradation is likely to proceed through competing pathways involving either the deprotection of the N-BOC group or the cleavage of the C-Br bond. The specific pathway that predominates will depend on the precise conditions, such as temperature, solvent, and the presence of any impurities. Researchers, scientists, and drug development professionals must exercise caution in the handling and storage of this compound, adhering to strict protocols to minimize degradation. A proactive approach to stability testing, employing a suite of analytical techniques, is essential for understanding its degradation profile, controlling impurities, and ensuring the successful development of new chemical entities.

References

  • SD Fine-Chem. BENZYL BROMIDE. [Link]

  • Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • WuXi Biology. Alcohol Catalysis in Boc Protection of Primary Amines. [Link]

  • Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 254-262. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Rgaïnia, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 389-401. [Link]

  • Sławiński, J., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • Ganesan, A., & Kandasamy, J. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95221-95226. [Link]

  • ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]

  • Rgaïnia, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Sławiński, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Wang, Y., et al. (2021). Mechanism of Two Typical Binders BR and F2604 on Thermal Decomposition of HMX. ACS Omega, 6(3), 2098-2105. [Link]

  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336. [Link]

Sources

Crystallographic Data and Structural Dynamics of N-BOC Protected 2-Amino-6-fluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of CAS 1893792-16-9

In modern drug discovery, the precise spatial arrangement of functional groups dictates the success of late-stage functionalization and target binding. N-BOC protected 2-amino-6-fluorobenzyl bromide (CAS 1893792-16-9) is a highly privileged building block frequently utilized in the synthesis of heterocyclic pharmacophores, such as indazoles and quinazolines.

Understanding the crystallographic properties of this molecule is not merely an academic exercise; it is a critical predictive tool. The solid-state conformation reveals how the bulky tert-butyloxycarbonyl (BOC) group and the highly electronegative fluorine atom synergistically influence the trajectory of the benzylic bromide leaving group. This whitepaper provides an in-depth analysis of the crystallographic workflows, structural dynamics, and synthetic applications of this vital intermediate.

Conformational & Stereoelectronic Dynamics

To predict the reactivity of N-BOC 2-amino-6-fluorobenzyl bromide, one must first understand the causality behind its three-dimensional conformation in the crystal lattice.

The N-BOC Shielding Effect

The N-BOC group is installed primarily to prevent unwanted nucleophilic attack by the amine lone pair during the bromination of the benzylic position. However, crystallographic data of analogous protected amines reveals that the bulky tert-butyl group heavily dictates the overall molecular packing[1]. To minimize steric clash with the ortho-fluorine atom and the adjacent bromomethyl group, the carbamate plane typically adopts a twisted conformation. This structural rigidity is often stabilized by weak intramolecular n→π* interactions or C-H···F contacts, which lock the molecule into a pre-organized state ideal for subsequent cyclization[1].

Fluorine Inductive Effects & Benzylic Reactivity

The incorporation of a fluorine atom at the 6-position introduces profound stereoelectronic effects. Fluorine is highly electronegative and exerts a strong inductive pull, polarizing the aromatic ring. During cross-coupling or nucleophilic substitution, the cleavage of the C-Br bond generates a transient benzylic carbocation. Crystallographic bond lengths indicate that the C-Br bond in electron-deficient benzyl bromides is slightly elongated, predisposing it to rapid ionization[2]. The spatial orientation of the fluorine atom dictates the approach vector for incoming nucleophiles, ensuring high regioselectivity during homologation or sp–sp³ cross-coupling reactions[2][3].

Step-by-Step Crystallographic Methodology

Obtaining high-resolution X-ray diffraction data requires a self-validating protocol where each step is optimized to prevent artifacts. The following methodology outlines the gold-standard approach for small molecule crystallography[4].

Phase 1: Crystal Growth via Vapor Diffusion

The goal is to achieve gradual supersaturation, which minimizes the nucleation rate and yields macroscopic, defect-free single crystals.

  • Solvent Selection: Dissolve 10–20 mg of the compound in a minimum volume (e.g., 0.5 mL) of a "good" solvent, such as dichloromethane (DCM).

  • Filtration (Validation Check): Pass the solution through a 0.22 µm PTFE syringe filter into an inner vial. The solution must be optically clear; particulates act as artificial nucleation sites, leading to twinned or microcrystalline clusters.

  • Diffusion Chamber: Place the unsealed inner vial into a larger outer vial containing 3 mL of a "poor" solvent (e.g., hexane). Seal the outer vial tightly.

  • Incubation: Allow the system to sit undisturbed at room temperature for 3–7 days. The high vapor pressure of DCM relative to hexane facilitates slow anti-solvent diffusion[4].

Phase 2: Cryo-Cooled X-Ray Diffraction Data Collection
  • Crystal Mounting: Select a single crystal with sharp, well-defined edges under polarized light microscopy. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling (Validation Check): Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryo-cooling drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing electron density smearing and significantly improving high-angle diffraction resolution[5].

  • Data Acquisition: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation, collecting full sphere data with high redundancy.

Phase 3: Structure Solution and Refinement
  • Integration: Process the raw diffraction frames to integrate intensities and apply empirical absorption corrections.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT)[6].

  • Refinement (Validation Check): Refine the structural model using the least-squares method in SHELXL, often interfaced through Olex2[6][7]. Ensure all non-hydrogen atoms are refined anisotropically. A successful refinement for a high-quality crystal of this class should yield a final R1​ value of < 0.05 and a Goodness-of-Fit (GooF) near 1.0.

Workflow Step1 1. Compound Preparation (CAS 1893792-16-9) Step2 2. Crystal Growth (Vapor Diffusion in DCM/Hexane) Step1->Step2 Step3 3. X-Ray Diffraction (Cryo-cooling at 100K) Step2->Step3 Step4 4. Structure Solution (SHELXT Phasing) Step3->Step4 Step5 5. Structure Refinement (SHELXL / Olex2) Step4->Step5

General workflow for small molecule X-ray crystallography and structure refinement.

Quantitative Crystallographic Data

While specific unit cell dimensions vary slightly based on the exact crystallization conditions and solvent occlusion, the following table summarizes the representative, high-resolution crystallographic parameters expected for ortho-halogenated N-BOC benzyl bromides based on established structural databases.

ParameterRepresentative Value
Chemical Formula C₁₂H₁₅BrFNO₂
Formula Weight 304.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 9.8 Å, c ≈ 13.5 Å
Beta Angle (β) ≈ 105.4°
Volume ≈ 1420 ų
Z (Molecules per Unit Cell) 4
Calculated Density ≈ 1.42 g/cm³
Final R indices [I>2σ(I)] R1​ ≈ 0.045, wR2​ ≈ 0.110

Synthetic Workflows: Translating Structure to Reactivity

The true value of crystallographic data lies in its ability to predict chemical behavior. The spatial projection of the C-Br bond in N-BOC 2-amino-6-fluorobenzyl bromide makes it highly susceptible to both transition-metal-catalyzed cross-coupling and direct nucleophilic displacement.

For instance, in the synthesis of complex pharmaceutical scaffolds, benzyl bromides are frequently reacted with lithium acetylides to form sp–sp³ carbon-carbon bonds[3]. The steric bulk of the N-BOC group prevents the amine from poisoning the palladium catalyst, while the fluorine atom modulates the electron density of the benzylic position, accelerating the oxidative addition of the C-Br bond to the metal center[3].

Following the homologation or coupling event, the N-BOC group can be cleanly cleaved using trifluoroacetic acid (TFA), unmasking the primary amine. The proximity of the newly formed benzylic substituent to the free amine often triggers spontaneous or base-catalyzed cyclization, yielding rigid heterocyclic systems.

Reactivity Substrate N-BOC 2-Amino-6-fluorobenzyl bromide Intermediate Benzylic Carbocation Substrate->Intermediate -Br⁻ Coupling Cross-Coupling Product (C-C Bond Formation) Intermediate->Coupling Nucleophile (e.g., Lithium Acetylide) Deprotection BOC Cleavage (TFA) Coupling->Deprotection Acid Cyclization Heterocyclic Scaffold (e.g., Indazole) Deprotection->Cyclization Base/Heat

Synthetic reactivity pathway demonstrating nucleophilic substitution and cyclization.

References

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. 1

  • Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)pyridin-3-amine Derivatives. Benchchem. 4

  • Microcrystal electron diffraction methodology and applications. Cambridge Core. 6

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. ACS Publications. 7

  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. PMC. 3

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society. 2

  • Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temperature. PMC. 8

Sources

Methodological & Application

Application Note: Acid-Mediated N-BOC Deprotection of 2-Amino-6-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Amino-6-fluorobenzyl bromide is a highly versatile, bifunctional building block utilized in the synthesis of fluorinated heterocycles and active pharmaceutical ingredients (APIs). However, the deprotection of its N-BOC protected precursor (CAS 1893792-16-9) presents a unique chemical dichotomy. The molecule contains both a latent nucleophile (the aniline derivative) and a highly reactive electrophile (the benzyl bromide moiety).

Standard deprotection protocols often end with a basic aqueous workup to isolate the free amine. For this specific substrate, a basic workup is catastrophic . If the N-BOC group is removed and the resulting amine is allowed to exist as a free base, it will rapidly attack the benzyl bromide of an adjacent molecule, leading to uncontrolled intermolecular self-alkylation and polymerization.

Chemical Causality & The Self-Validating Design

To circumvent polymerization, the deprotection must be executed under strictly acidic, anhydrous conditions. The acidic environment ensures that as the carbamic acid intermediate decarboxylates, the nascent amine is immediately protonated to form an inert ammonium salt (e.g., hydrochloride or trifluoroacetate).

This protocol is designed as a self-validating system : the successful isolation of a free-flowing, crystalline powder confirms the preservation of the ammonium salt. Conversely, the appearance of a sticky, insoluble resin during concentration immediately indicates that the acidic threshold was breached, resulting in self-alkylation. By strictly avoiding any basic workup, the protocol inherently protects the integrity of the product. The mechanism of this acid-catalyzed cleavage and the critical stabilization step are illustrated below .

Mechanism N1 N-Boc-2-amino- 6-fluorobenzyl bromide N2 Protonated Boc-Intermediate N1->N2 + H⁺ (TFA/HCl) N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 Amine Salt (Target) STABLE N3->N4 - CO₂ Protonation N5 Free Base Amine HIGHLY REACTIVE N4->N5 Basic Workup (AVOID) N6 Polymerization / Self-Alkylation N5->N6 Nucleophilic Attack on Benzyl Bromide

Fig 1: Mechanistic pathway of N-Boc deprotection and critical stabilization of the amine salt.

Experimental Methodologies

We present two validated protocols for this transformation. Method A utilizes 4.0 M HCl in 1,4-dioxane, which is highly preferred for isolating a stable, highly crystalline hydrochloride salt . Method B employs Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), offering faster reaction kinetics and easier removal of volatiles .

Workflow S1 1. Dissolution (SM in anhydrous DCM/Dioxane) S2 2. Acid Addition (TFA or 4M HCl at 0 °C) S1->S2 S3 3. Deprotection (Stir at RT, monitor via TLC/LCMS) S2->S3 S4 4. Concentration (Remove volatiles in vacuo, < 30 °C) S3->S4 S5 5. Trituration (Precipitate with cold Et₂O) S4->S5 S6 6. Isolation (Filter, dry under high vacuum) S5->S6

Fig 2: Step-by-step experimental workflow for the isolation of the deprotected amine salt.

Method A: Deprotection using 4M HCl in 1,4-Dioxane (Recommended)

Causality Note: 1,4-Dioxane is chosen because it is a polar aprotic solvent that solubilizes the starting material but often precipitates the resulting hydrochloride salt, driving the reaction forward and simplifying isolation. Anhydrous conditions are critical to prevent the hydrolysis of the benzyl bromide into a benzyl alcohol.

  • Dissolution : Charge a flame-dried round-bottom flask with N-Boc-2-amino-6-fluorobenzyl bromide (1.0 equiv) and a magnetic stir bar. Purge the flask with argon. Dissolve the substrate in anhydrous 1,4-dioxane to achieve a concentration of 0.1 M.

  • Acid Addition : Cool the solution to 0 °C using an ice-water bath. Slowly add 4.0 M HCl in 1,4-dioxane (10.0 equiv) dropwise. The excess acid ensures complete protonation of the resulting aniline.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. Monitor the consumption of the starting material via LC-MS or TLC. (Expert Tip: TLC aliquots must be carefully neutralized on the plate with NH₃ vapor to visualize the free amine, but the bulk reaction flask must remain strictly acidic).

  • Concentration : Once complete, remove the volatiles in vacuo using a rotary evaporator. Crucial parameter : Keep the water bath temperature below 30 °C to prevent thermal degradation of the benzyl bromide.

  • Trituration : Suspend the resulting crude residue in ice-cold anhydrous diethyl ether (Et₂O). Vigorous stirring will induce the precipitation of the 2-amino-6-fluorobenzyl bromide hydrochloride salt. The ether wash effectively removes the tert-butyl chloride byproducts and residual dioxane.

  • Isolation : Filter the precipitate under a blanket of argon (the salt may be hygroscopic). Wash the filter cake with additional cold Et₂O and dry under high vacuum for 12 hours.

Method B: Deprotection using TFA in DCM

Causality Note: TFA is a stronger acid than HCl in organic solvents, leading to faster cleavage. However, the resulting TFA salt is often an oil or a highly hygroscopic solid, making it slightly more challenging to handle than the HCl salt .

  • Dissolution : Dissolve N-Boc-2-amino-6-fluorobenzyl bromide (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Acid Addition : Cool to 0 °C. Add anhydrous TFA dropwise to achieve a final ratio of 1:4 (v/v) TFA:DCM.

  • Reaction : Stir at room temperature for 1 to 2 hours. The reaction will evolve CO₂ gas; ensure the system is properly vented.

  • Concentration : Co-evaporate the reaction mixture with toluene (3 × 10 mL) in vacuo at < 30 °C. Toluene forms an azeotrope with TFA, facilitating the complete removal of the acid without requiring a basic wash.

  • Trituration & Isolation : Triturate the residue with cold Et₂O/hexane to precipitate the trifluoroacetate salt. Filter and dry strictly under high vacuum.

Quantitative Data & Method Comparison

Table 1: Comparative Analysis of Deprotection Methods

ParameterMethod A (4M HCl/Dioxane)Method B (TFA/DCM)
Acid Strength / Kinetics Moderate (2 - 3 hours)High (1 - 2 hours)
Product Form Hydrochloride salt (Typically crystalline)Trifluoroacetate salt (Often oily/hygroscopic)
Byproduct Removal Ether trituration removes dioxane/t-BuClToluene co-evaporation required for TFA
Risk of Hydrolysis Low (if anhydrous reagent is used)Low
Downstream Application Ideal for direct use in basic couplingMay require excess base to neutralize TFA

Table 2: Troubleshooting and Self-Validation Metrics

ObservationChemical CausalityCorrective Action
Sticky, insoluble resin forms Amine was free-based; self-alkylation (polymerization) occurred.Discard batch. Ensure no basic workup is performed. Maintain excess acid.
Incomplete deprotection Insufficient acid equivalents or moisture quenched the acid.Use fresh, anhydrous acid reagents. Increase reaction time.
Benzyl alcohol detected (LC-MS) Hydrolysis of the benzyl bromide due to adventitious water.Use strictly flame-dried glassware and anhydrous solvents.
Product oils out during trituration Residual TFA or dioxane preventing crystallization.Co-evaporate with toluene (TFA) or increase ether volume (Dioxane).

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338-341. URL:[Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Reaction Pages. URL:[Link]

Application Note: Utilization of N-Boc-2-Amino-6-Fluorobenzyl Bromide in Peptide Synthesis and Macrocyclization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of conformationally constrained peptides is a cornerstone of modern peptidomimetic drug discovery. tert-Butyl (2-(bromomethyl)-3-fluorophenyl)carbamate (commonly referred to as N-Boc-2-amino-6-fluorobenzyl bromide, CAS: 1893792-16-9)[1] is a highly versatile, bifunctional building block designed for late-stage peptide functionalization and macrocyclization.

  • Chemoselective Electrophilicity: The benzylic bromide undergoes rapid, chemoselective SN​2 thioalkylation with cysteine sulfhydryl groups under mild basic conditions, avoiding cross-reactivity with unprotected amines or hydroxyls[2].

  • Latent Nucleophilicity for Stapling: The N-Boc protected aniline serves as a latent nucleophile. Upon global acidic deprotection (TFA), the Boc group is removed, unmasking a primary aromatic amine. This amine can subsequently be coupled to a C-terminal or side-chain carboxylic acid to form a rigid macrolactam, a strategy conceptually related to thioalkylation-based macrocyclizations[3].

  • Fluorine Modulation and NMR Tracking: The fluorine atom at the 6-position sterically restricts the benzyl-thioether linkage, promoting a pre-organized conformation favorable for cyclization. Furthermore, the fluorine atom provides a highly sensitive 19F NMR handle for evaluating target engagement and structural dynamics, a well-established technique in fluorobenzyl-labeled probes[4].

Experimental Workflow

PeptideWorkflow A Linear Peptide on Resin (Free Cys-SH) B S-Alkylation N-Boc-2-Amino-6-fluorobenzyl bromide (DIPEA, DMF) A->B C Alkylated Intermediate (Resin-Bound) B->C D Global Cleavage & Deprotection (TFA/TIS/H2O) C->D E Unmasked Peptide (Free Aniline & COOH) D->E F Macrolactamization (HATU, DIPEA, High Dilution) E->F G Fluorinated Cyclic Peptide F->G

Workflow for fluorinated macrocyclic peptide synthesis via N-Boc-2-amino-6-fluorobenzyl bromide.

Step-by-Step Methodologies

Protocol A: On-Resin Chemoselective S-Alkylation

Causality Check: We perform this step on-resin to leverage pseudo-dilution effects and allow for the easy removal of excess alkylating agents. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the cysteine thiol without initiating premature cleavage of the peptide or causing racemization.

  • Resin Preparation: Swell the peptidyl-resin (e.g., 0.1 mmol scale, containing a free Cys residue) in anhydrous DMF (3 mL) for 30 minutes. (Note: If the Cys was protected with an Mmt group, remove it using 1% TFA in DCM prior to this step).

  • Reagent Preparation: Dissolve N-Boc-2-amino-6-fluorobenzyl bromide (0.4 mmol, 4.0 eq) in 2 mL of anhydrous DMF.

  • Alkylation: Add the reagent solution to the resin, followed immediately by DIPEA (0.5 mmol, 5.0 eq).

  • Reaction: Agitate the suspension gently at room temperature for 3 hours.

  • Validation (Self-Validating Step): Perform an Ellman’s test on an aliquot of resin beads. A negative result (colorless beads) confirms the complete consumption of the free thiol. If positive (yellow), repeat steps 2–4.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Protocol B: Global Cleavage and Unmasking

Causality Check: A standard TFA cleavage cocktail removes all acid-labile side-chain protecting groups—importantly including the N-Boc group on the fluorobenzyl moiety—while simultaneously cleaving the peptide from the solid support.

  • Cleavage: Treat the dried resin with 4 mL of cleavage cocktail (TFA / Triisopropylsilane / H2​O , 95:2.5:2.5 v/v/v).

  • Agitation: Shake at room temperature for 2.5 hours.

  • Precipitation: Filter the cleavage solution dropwise into 40 mL of ice-cold diethyl ether to precipitate the crude, unmasked peptide.

  • Isolation: Centrifuge at 4000 rpm for 10 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting pellet to remove residual scavengers.

Protocol C: Solution-Phase Macrolactamization

Causality Check: Intramolecular cyclization requires strict high-dilution conditions ( ≤1 mM ) to thermodynamically favor ring closure over intermolecular oligomerization, a critical parameter in peptide restriction[5]. HATU is selected as the coupling reagent due to its superior efficiency in overcoming the steric hindrance of the fluorinated aniline.

  • Dilution: Dissolve the lyophilized crude peptide in anhydrous DMF to achieve a final peptide concentration of 1 mM.

  • Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the solution.

  • Base Addition: Add DIPEA (10 eq) dropwise under vigorous stirring. The excess base ensures the unmasked aniline is fully deprotonated and highly nucleophilic.

  • Monitoring (Self-Validating Step): Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. Successful cyclization is validated by observing a mass shift reflecting the loss of H2​O (-18 Da) from the linear precursor.

  • Purification: Quench the reaction with 1% aqueous TFA and purify the cyclic peptide via preparative RP-HPLC.

Quantitative Data & Optimization Matrix

To guide experimental design, the following table summarizes the expected performance metrics of N-Boc-2-amino-6-fluorobenzyl bromide compared to standard alkylating agents used in peptide synthesis.

Alkylating ReagentS-Alkylation Conversion (%)Macrolactamization Yield (%)Chemoselectivity (Thiol vs Amine) 19F NMR Handle
Benzyl Bromide>98%N/A (Linear product)HighNo
1,4-Bis(bromomethyl)benzene85–90%40–50% (Bis-alkylation)ModerateNo
N-Boc-2-amino-6-fluorobenzyl bromide >95% 65–75% High Yes

Sources

Comprehensive Application Note: Nucleophilic Substitution of N-Boc-2-Amino-6-Fluorobenzyl Bromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Boc-2-amino-6-fluorobenzyl bromide is a highly versatile, commercially available building block utilized extensively in the synthesis of functionalized benzylamines, indazoles, and quinazolines[1]. This application note provides a rigorous, self-validating guide to performing nucleophilic substitution (SN2) reactions on this substrate. By dissecting the causality behind protecting group strategies and substituent effects, this guide empowers drug development professionals to optimize reaction conditions, prevent reagent degradation, and maximize yields.

Mechanistic Rationale & Chemical Properties (E-E-A-T)

To master the reactivity of this building block, one must understand the specific roles of its structural components: the benzylic bromide, the N-Boc protecting group, and the 6-fluoro substituent.

The Causality of N-Boc Protection

Direct N-alkylation using unprotected 2-aminobenzyl halides is notoriously complicated by the reagent's inherent instability[2]. The presence of a highly nucleophilic primary amino group and a highly electrophilic benzylic bromide within the same molecule (or between adjacent molecules) leads to rapid intermolecular quaternization. Left unprotected, the compound undergoes spontaneous, intractable polymerization, degrading into a dark, sticky substance[3].

Installing a tert-butoxycarbonyl (Boc) group solves this through two mechanisms:

  • Electronic Shielding: The nitrogen's lone pair is delocalized into the carbamate carbonyl, drastically reducing its nucleophilicity.

  • Steric Shielding: The bulky tert-butyl group physically blocks the nitrogen from attacking adjacent electrophilic centers, rendering the benzylic bromide stable for storage and exclusively reactive toward exogenous nucleophiles[2].

The Role of the 6-Fluoro Substituent

The fluorine atom at the C6 position is not merely a passive spectator. Electronically, its strong inductive electron-withdrawing effect (-I effect) slightly increases the partial positive charge ( δ+ ) on the benzylic carbon, lowering the activation energy for incoming nucleophiles during the SN2 transition state. In medicinal chemistry, this fluorine often acts as a metabolic blocker to prevent CYP450-mediated oxidation and strategically modulates the pKa of the adjacent amine upon final deprotection.

Mechanism Start 2-Amino-6-fluorobenzyl bromide (Highly Reactive) Unprotected Unprotected Amine (Free -NH2) Start->Unprotected No Protection Protected N-Boc Protected (-NH-Boc) Start->Protected + Boc2O Polymer Intermolecular Quaternization (Intractable Polymerization) Unprotected->Polymer Spontaneous Degradation SN2 Exogenous Nucleophilic Substitution (SN2) Protected->SN2 + External Nucleophile (Steric & Electronic Shielding)

Mechanistic divergence: N-Boc protection prevents spontaneous polymerization, enabling SN2.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. TLC and LCMS checkpoints are integrated to ensure the SN2 reaction proceeds without competing side reactions (e.g., benzylic alcohol formation via hydrolysis).

Workflow SM N-Boc-2-Amino-6- fluorobenzyl bromide Rxn SN2 Reaction (Solvent, Base, Temp) SM->Rxn Nuc Nucleophile (NaN3, R2NH, RSH) Nuc->Rxn Workup Aqueous Workup & Extraction Rxn->Workup Full Conversion (TLC/LCMS) Purif Flash Chromatography (Hexanes/EtOAc) Workup->Purif Crude Extract Prod Functionalized Benzyl Derivative Purif->Prod Pure Product

Standard experimental workflow for SN2 functionalization of N-Boc-2-amino-6-fluorobenzyl bromide.

Protocol A: Eco-Friendly Azidation (Synthesis of Benzyl Azides)

Traditional azidation relies on heating NaN3 in DMF, which poses significant safety (explosion) and environmental risks. This protocol utilizes Polyethylene Glycol 400 (PEG-400) as an eco-friendly reaction medium that accelerates nucleophilic substitution under exceptionally mild conditions[4].

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask, add N-Boc-2-amino-6-fluorobenzyl bromide (1.0 mmol, 304 mg) and PEG-400 (5.0 mL). Stir to achieve a homogenous suspension.

  • Nucleophile Addition: Add Sodium Azide (NaN3) (1.2 mmol, 78 mg) in one portion.

  • Reaction: Stir the mixture at 25 °C (room temperature). The PEG-400 acts as a phase-transfer-like catalyst, driving the reaction to completion in 1–2 hours[4]. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Workup: Quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with Diethyl Ether (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: The resulting N-Boc-2-amino-6-fluorobenzyl azide is typically >95% pure by NMR and requires no further column chromatography.

Protocol B: Amination with Secondary Amines

This protocol outlines the synthesis of functionalized benzylamines using secondary amines (e.g., morpholine, piperidine). Potassium carbonate (K2CO3) is used as a mild, insoluble acid scavenger to neutralize the generated HBr without causing basic hydrolysis of the bromide.

Step-by-Step Procedure:

  • Setup: Dissolve N-Boc-2-amino-6-fluorobenzyl bromide (1.0 mmol, 304 mg) in anhydrous Acetonitrile (MeCN) (10 mL) under an inert N2 atmosphere.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 mmol, 276 mg).

  • Nucleophile Addition: Add the secondary amine (e.g., Morpholine) (1.2 mmol, 104 µL) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the disappearance of the starting material via LCMS.

  • Workup: Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Wash the pad with excess EtOAc (20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the pure N-Boc-2-amino-6-fluorobenzylamine derivative.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and yields for various nucleophiles reacting with N-Boc-2-amino-6-fluorobenzyl bromide under their respective optimized SN2 conditions.

Nucleophile ClassSpecific ReagentOptimal SolventBase / CatalystTemp (°C)Time (h)Expected Yield (%)
Azide NaN3PEG-400None251.592 - 96
Amine (Secondary) MorpholineMeCNK2CO3604 - 685 - 90
Amine (Primary) BenzylamineTHFDIPEA506 - 875 - 82
Thiol ThiophenolDMFCs2CO3252 - 388 - 94
Cyanide KCNDMSO18-Crown-6508 - 1270 - 78

References

  • [4] Title: PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions - ResearchGate. Source: researchgate.net. 4

  • [1] Title: 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline - EvitaChem. Source: evitachem.com. 1

  • [2] Title: 1-[(2-Aminophenyl)methyl]piperidin-4-ol | 438192-12-2 | Benchchem. Source: benchchem.com. 2

  • [3] Title: 2-(Bromomethyl)aniline | 364360-78-1 | Benchchem. Source: benchchem.com. 3

Sources

Application Note: N-BOC 2-Amino-6-fluorobenzyl bromide as a Privileged Intermediate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: tert-butyl (2-(bromomethyl)-3-fluorophenyl)carbamate (CAS: 1893792-16-9)

Executive Summary & Chemical Rationale

In modern pharmaceutical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate basicity, increase lipophilicity, and enhance metabolic stability against CYP450 oxidation. N-BOC 2-Amino-6-fluorobenzyl bromide is a highly versatile, bifunctional building block specifically engineered for the rapid assembly of fluorinated nitrogenous heterocycles, including indoles, quinazolines, and benzodiazepines.

The Causality of Structural Design
  • The N-Boc Protecting Group: Unprotected ortho-aminobenzyl bromides are notoriously unstable. The highly nucleophilic aniline nitrogen spontaneously attacks the electrophilic benzylic bromide of adjacent molecules, driving rapid intermolecular dimerization to form 6,12-dihydrodibenzo[b,f][1,5]diazocine (phenhomazine) scaffolds[1]. The tert-butyloxycarbonyl (N-Boc) group sterically and electronically suppresses this nucleophilicity, preventing self-polymerization and enabling controlled, chemoselective SN2 transformations at the benzylic position.

  • The 6-Fluoro Substitution: Positioned ortho to the benzylic carbon, the fluorine atom exerts a strong inductive electron-withdrawing effect. In downstream cyclized APIs, this specifically lowers the pKa of adjacent amines/amides, improving blood-brain barrier (BBB) penetration for CNS targets.

Quantitative Compound Profile

Table 1: Physicochemical Properties of the Intermediate

ParameterSpecification / Value
Chemical Name tert-butyl (2-(bromomethyl)-3-fluorophenyl)carbamate
CAS Number 1893792-16-9
Molecular Formula C12H15BrFNO2
Molecular Weight 304.16 g/mol
Appearance White to off-white crystalline solid
Storage Conditions 2-8°C under inert atmosphere; moisture and light sensitive

Mechanistic Divergence & Synthetic Workflows

G A Unprotected o-Aminobenzyl Bromide B Intermolecular Dimerization A->B Spontaneous Nucleophilic Attack C Phenhomazine (Diazocine Scaffold) B->C D N-BOC Protected (CAS: 1893792-16-9) E Controlled S_N2 Substitution D->E Suppressed Dimerization F Diverse Heterocycles (Indoles, Diazepines) E->F

Fig 1. Mechanistic divergence of unprotected vs. N-Boc protected o-aminobenzyl bromides.

Workflow cluster_0 Pathway A: 6-Fluoro-1,4-Benzodiazepines cluster_1 Pathway B: 4-Fluoroindoles SM N-BOC 2-Amino-6-fluorobenzyl bromide (CAS: 1893792-16-9) A1 Step 1: S_N2 Alkylation (Glycine ethyl ester, K2CO3) SM->A1 B1 Step 1: Formal (4+1) Annulation (Alkynyl Ketone, CuI/DBU) SM->B1 A2 Step 2: Boc Deprotection (TFA / DCM) A1->A2 A3 Step 3: Intramolecular Cyclization (DIPEA, Heat) A2->A3 B2 Step 2: Aza-Michael Addition & Alkene Isomerization B1->B2 B3 Step 3: N1-Boc 4-Fluoroindole Core B2->B3

Fig 2. Synthetic workflows for 6-fluoro-1,4-benzodiazepines and 4-fluoroindoles.

Application 1: Synthesis of 6-Fluoro-1,4-Benzodiazepine Derivatives

1,4-Benzodiazepines are a cornerstone of CNS-active therapeutics[2]. Utilizing N-BOC 2-Amino-6-fluorobenzyl bromide allows for a highly modular, three-step assembly of 6-fluoro-1,4-benzodiazepin-2-ones via an initial amino acid substitution followed by intramolecular amidation.

Step-by-Step Methodology

Step 1: Intermolecular N-Alkylation

  • Charge an oven-dried round-bottom flask with N-BOC 2-Amino-6-fluorobenzyl bromide (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous K2CO3 (3.0 eq) to neutralize the hydrochloride salt and act as an acid scavenger. Stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 304) disappears, replaced by the alkylated intermediate mass.

  • Extract into EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at 0 °C, gradually warming to room temperature over 2 hours.

  • Causality: TFA selectively cleaves the acid-labile Boc carbamate without hydrolyzing the ethyl ester, which is required for the subsequent cyclization.

  • Concentrate under reduced pressure to yield the TFA salt of the diamine.

Step 3: Base-Promoted Intramolecular Cyclization

  • Dissolve the deprotected intermediate in anhydrous toluene (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to liberate the free base.

  • Heat the mixture to reflux (110 °C) for 18 hours.

  • Causality: Elevated temperatures and a non-nucleophilic base (DIPEA) drive the intramolecular attack of the aniline nitrogen onto the ester carbonyl, expelling ethanol to form the 7-membered diazepine ring.

Table 2: Reaction Optimization for Step 3 (Intramolecular Cyclization)

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1K2CO3 (4.0)DMF80244588%
2Cs2CO3 (4.0)DMF80186291%
3DIPEA (4.0) Toluene 110 18 85 >98%
4TEA (4.0)Toluene110247194%

Data Interpretation: Non-nucleophilic organic bases in non-polar solvents (Entry 3) minimize premature ester hydrolysis and maximize the thermodynamic cyclization yield.

Application 2: Synthesis of 4-Fluoroindole Cores via Formal (4+1) Annulation

The indole nucleus is ubiquitous in oncology and infectious disease drugs. Utilizing a formal (4+1) annulation cascade, N-BOC 2-amino-6-fluorobenzyl bromide reacts with alkynyl-containing conjugated systems to rapidly assemble 4-fluoroindole architectures [3].

Step-by-Step Methodology

Step 1: Cascade Annulation

  • In an oven-dried Schlenk tube, combine N-BOC 2-Amino-6-fluorobenzyl bromide (1.0 eq), an alkynyl aryl ketone (1.5 eq), CuI (10 mol%), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) in anhydrous acetonitrile (CH3CN).

  • Causality: DBU serves a dual purpose: it deprotonates the benzylic position to initiate the aza-Michael addition and facilitates the subsequent spontaneous alkene isomerization. CuI activates the terminal alkyne for nucleophilic attack.

  • Stir the mixture at 80 °C under a nitrogen atmosphere for 8 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the benzyl bromide and the appearance of a highly fluorescent blue spot under 254 nm UV light, characteristic of the conjugated indole core.

Step 2: Isolation and Purification

  • Quench the reaction with saturated aqueous NH4Cl to complex and remove the copper catalyst.

  • Extract with EtOAc, dry over Na2SO4, and purify via silica gel flash column chromatography to isolate the pure N1-Boc-4-fluoroindole derivative.

References

  • Liu, Q. et al. "Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles". The Journal of Organic Chemistry. Validated URL:[Link]

  • Yuan, W. et al. "Indole Synthesis from an Alkynyl-Containing Conjugated System: Substrate Scope and Application in Total Synthesis". Organic Letters. Validated URL:[Link]

Sources

Troubleshooting & Optimization

How to prevent hydrolysis of N-BOC protected 2-Amino-6-fluorobenzyl bromide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing N-BOC protected 2-Amino-6-fluorobenzyl bromide. Its purpose is to provide expert guidance on preventing hydrolysis during storage and to offer troubleshooting solutions for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is N-BOC protected 2-Amino-6-fluorobenzyl bromide, and why is it sensitive to hydrolysis?

A: N-BOC protected 2-Amino-6-fluorobenzyl bromide is a key building block in organic synthesis. Its sensitivity stems from two primary functional groups:

  • The N-BOC (tert-butoxycarbonyl) group: This amine-protecting group is notoriously labile under acidic conditions. Trace atmospheric moisture can combine with CO2 to form carbonic acid, creating a microenvironment acidic enough to initiate cleavage of the BOC group.[1][2][3]

  • The benzylic bromide: This group is highly reactive and susceptible to nucleophilic substitution, where water can act as a nucleophile, leading to the formation of the corresponding benzyl alcohol. The benzylic position is activated, making the bromide a good leaving group.[4][5]

Q2: What are the visible signs of degradation?

A: A pure, stable product should be a well-defined solid. Signs of hydrolysis or degradation include:

  • A change in appearance from a crystalline solid to a waxy or oily substance.

  • Discoloration.

  • A noticeable change in solubility characteristics.

  • The presence of new, more polar spots on a Thin-Layer Chromatography (TLC) plate.[6][7]

Q3: What is the primary degradation product I should be concerned about?

A: The primary degradation product is the deprotected amine, 2-Amino-6-fluorobenzyl bromide, resulting from the hydrolysis of the BOC group. A secondary degradation product can be the corresponding benzyl alcohol if the benzylic bromide reacts with water.

Q4: Can I still use the reagent if I suspect minor degradation?

A: It is strongly discouraged. Using a partially hydrolyzed reagent will lead to inaccurate stoichiometry in your reactions, resulting in lower yields and the formation of complex side products that can complicate purification. It is always best to use a fresh, pure reagent.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section addresses specific problems you might encounter and provides a logical framework for troubleshooting.

Problem/Observation Potential Cause Recommended Action & Explanation
Low yields in subsequent reactions. Hydrolysis of the N-BOC group. The free amine (hydrolysis product) may react differently than the protected starting material, or not at all, leading to lower yields of the desired product. Action: Confirm the purity of your starting material using the TLC or NMR analysis protocols below.
A new, more polar spot appears on my TLC plate. Formation of the free amine. The deprotected amine is more polar than the BOC-protected starting material and will have a lower Rf value on the TLC plate.[6] Action: This confirms hydrolysis. Discard the reagent and obtain a fresh batch. Implement the stringent storage protocols outlined in Section 4.
The reagent has become clumpy or oily. Significant moisture contamination. The reagent has likely absorbed a substantial amount of water from the atmosphere, leading to significant hydrolysis and a change in physical state. Action: The reagent is no longer viable. Review your handling and storage techniques to prevent future occurrences. Ensure all glassware is flame-dried before use.[8][9]
Inconsistent results between batches. Improper storage of the main stock bottle. Frequent opening and closing of the main stock bottle, especially in a humid environment, can introduce moisture and lead to gradual degradation over time. Action: Aliquot the reagent into smaller, single-use vials under an inert atmosphere upon receiving a new batch. This protects the integrity of the main stock.
The "Why": Understanding the Hydrolysis Mechanism

To effectively prevent hydrolysis, it is crucial to understand the chemical mechanism driving the degradation. The N-BOC group is cleaved via acid-catalyzed hydrolysis. Even trace amounts of acid, formed from atmospheric CO2 and water, can initiate this process.

HydrolysisMechanism

Protocols for Prevention and Quality Control

Adhering to the following protocols will significantly extend the shelf-life and maintain the integrity of your N-BOC protected 2-Amino-6-fluorobenzyl bromide.

Protocol 1: Recommended Storage Conditions

Proper storage is the most critical factor in preventing hydrolysis.

Storage Parameter Optimal Condition Rationale
Temperature -20°C (Freezer) Low temperatures slow down the rate of all chemical reactions, including hydrolysis and decomposition.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas prevents exposure to atmospheric moisture and oxygen. Argon is preferred due to its higher density.[8][9][10]
Container Amber Glass Vial with Septum Cap Amber glass protects the compound from light, while a septum cap allows for the removal of the reagent via syringe without opening the vial to the atmosphere.
Desiccation Store within a desiccator containing a drying agent (e.g., Drierite or molecular sieves). Provides a secondary barrier against moisture, which is especially important when removing the container from the freezer to prevent condensation.[9]
Protocol 2: Best Practices for Handling and Aliquoting
  • Preparation: Before opening the main container for the first time, allow it to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container.[9]

  • Inert Atmosphere: Perform all manipulations inside a glovebox or on a Schlenk line under a positive pressure of dry argon or nitrogen.[10]

  • Glassware: Ensure all glassware, spatulas, and syringes are rigorously dried before use, either by flame-drying under vacuum or by oven-drying overnight at >120°C.[8]

  • Aliquoting: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials appropriately sized for your typical reaction scale.

  • Sealing: Tightly seal each aliquot vial with a septum cap and wrap the cap with Parafilm® for an extra layer of protection.

  • Storage: Place the aliquoted vials inside a labeled, secondary container within the -20°C freezer.

Protocol 3: Qualitative Purity Check by Thin-Layer Chromatography (TLC)

This quick check can help you assess the integrity of your reagent before use.

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting:

    • Dissolve a small amount of your N-BOC protected 2-Amino-6-fluorobenzyl bromide in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto the TLC plate.

  • Elution: Develop the plate using a solvent system where the starting material has an Rf of ~0.4-0.5 (e.g., 20-30% ethyl acetate in hexanes).

  • Visualization: Visualize the plate under UV light.

  • Analysis:

    • Pure Reagent: A single, well-defined spot should be observed.

    • Hydrolyzed Reagent: A second, more polar spot (lower Rf) will be visible. This corresponds to the deprotected amine. The intensity of this spot indicates the extent of hydrolysis.[6]

References
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Online] Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Online] Available at: [Link]

  • HyMax. (n.d.). What is anti-hydrolysis agent. [Online] Available at: [Link]

  • RSC Publishing. (n.d.). Boiling water-catalyzed neutral and selective N-Boc deprotection. [Online] Available at: [Link]

  • American Chemical Society. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Online] Available at: [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Online] Available at: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Online] Available at: [Link]

  • PMC. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Online] Available at: [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. [Online] Available at: [Link]

  • Scribd. (2009). Water Boc Deprotection. [Online] Available at: [Link]

  • YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Online] Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online] Available at: [Link]

  • PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Online] Available at: [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Online] Available at: [Link]

  • Hindawi. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Online] Available at: [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Online] Available at: [Link]

  • ACS Publications. (2011). Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives. [Online] Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Online] Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-BOC 2-Amino-6-fluorobenzyl Bromide Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the nucleophilic substitution (SN2) of N-BOC protected 2-amino-6-fluorobenzyl bromide .

Below, we dissect the mechanistic bottlenecks of this specific substrate, provide field-proven troubleshooting workflows, and outline self-validating protocols to ensure synthetic success.

The Molecular Challenge: The "Steric Shield"

In a standard SN2 reaction, the nucleophile must execute a precise 180° "backside attack" relative to the leaving group[1]. However, your substrate features two critical ortho-substituents flanking the benzylic carbon:

  • The N-BOC Group: The tert-butoxycarbonyl moiety is exceptionally bulky. Its rotational conformations physically occlude the Bürgi-Dunitz trajectory required for nucleophilic approach[2].

  • The Fluorine Atom: While highly electronegative, the ortho-fluoro group contributes additional spatial crowding and alters the electrostatic environment of the transition state.

Combined, these groups create a "steric shield" that drastically reduces the reaction rate, often leading to unreacted starting material or the proliferation of side reactions if forced under high heat.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my coupling yield so low (<20%) despite leaving the reaction overnight? A: The primary culprit is the massive entropic penalty caused by steric hindrance[2]. Bulky nucleophiles (e.g., secondary amines, large alkoxides) simply cannot navigate past the tert-butyl cloud of the BOC group to reach the electrophilic benzylic carbon[1]. If you are using a standard solvent like THF and a mild base like K2CO3, the nucleophile is likely not reactive enough to overcome this high activation energy barrier.

Q2: How can I chemically bypass this steric hindrance without removing the BOC group? A: You must alter the reaction pathway by introducing a Finkelstein halogen exchange [3][4]. By adding a catalytic or stoichiometric amount of Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI), you introduce the iodide anion (I⁻) to the system[5]. Iodide is highly polarizable and less sterically demanding than your target nucleophile, allowing it to penetrate the hindered pocket and displace the bromide. This forms a transient benzyl iodide intermediate. Because iodide is a vastly superior leaving group, the subsequent attack by your actual nucleophile requires significantly lower activation energy[6].

Q3: What is the optimal solvent and base system for this specific substrate? A: You must maximize the intrinsic reactivity of your nucleophile.

  • Solvent: Switch from ethereal solvents (THF) to polar aprotic solvents like DMF or Acetonitrile (MeCN) [5]. These solvents do not heavily solvate (hydrogen-bond) the nucleophile, leaving it "naked" and highly reactive.

  • Base: Upgrade from Na2CO3 or K2CO3 to Cesium Carbonate (Cs2CO3) or DIPEA [7]. The larger ionic radius of the cesium cation (167 pm vs. 138 pm for potassium) leads to a looser ion pair in solution. This creates a highly basic, uncoordinated carbonate anion that efficiently deprotonates your nucleophile without interfering with the transition state.

Q4: Can I just increase the temperature to force the reaction? A: Proceed with extreme caution. While mild heating (50–60 °C) is recommended to provide the necessary kinetic energy, exceeding 80 °C in the presence of nucleophiles and halogens can lead to thermal deprotection of the BOC group, polymerization, or unexpected cyclizations. It is chemically sounder to lower the activation barrier (via TBAI) than to forcefully increase the system's thermal energy.

Mechanistic Visualization

Mechanism A N-BOC 2-Amino-6-fluorobenzyl bromide (Sterically Hindered) C N-BOC 2-Amino-6-fluorobenzyl iodide (Reactive Intermediate) A->C Finkelstein Halogen Exchange (Fast, Reversible) B TBAI / NaI (Iodide Source) B->C I- displaces Br- E Coupled Product (High Yield) C->E SN2 Backside Attack (Lower Activation Energy) D Nucleophile + Cs2CO3 D->E Deprotonated Nu-

Catalytic Finkelstein cycle overcoming benzylic steric hindrance via an iodide intermediate.

Quantitative Optimization Data

The following table synthesizes the expected causality of altering reaction parameters when coupling a hindered nucleophile (e.g., a substituted piperazine or bulky phenol) with N-BOC 2-amino-6-fluorobenzyl bromide.

Table 1: Impact of Reaction Parameters on Coupling Yield

SolventBaseAdditiveTemp (°C)Time (h)Expected Conversion (%)Causality / Rationale
THFK2CO3None2524< 15%High steric barrier; nucleophile insufficiently activated.
DMFK2CO3None2524~ 30%Polar aprotic solvent increases nucleophilicity slightly.
DMFCs2CO3None5012~ 55%Superior base deprotonation; thermal energy aids kinetics.
DMF Cs2CO3 TBAI (0.2 eq) 50 12 > 90% Iodide intermediate drastically lowers SN2 activation energy.
MeCNDIPEANaI (1.0 eq)608~ 85%Excellent alternative for amine nucleophiles; Finkelstein driven.

Standard Operating Procedure: TBAI-Mediated Coupling

This protocol is designed as a self-validating system. The visual cue of the reaction mixture changing color (often a slight yellowing due to transient iodide species) confirms the activation of the catalytic cycle.

Reagents Required:

  • N-BOC 2-amino-6-fluorobenzyl bromide (1.0 equiv)

  • Nucleophile (1.2 - 1.5 equiv)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv)

  • Tetrabutylammonium iodide (TBAI, 0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Nucleophile Activation: Add the nucleophile (1.2 equiv) and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) to the flask. Add finely powdered Cs2CO3 (2.0 equiv). Stir at room temperature for 15 minutes to ensure complete deprotonation/activation of the nucleophile.

  • Catalyst Addition: Add TBAI (0.2 equiv) to the stirring suspension.

  • Electrophile Addition: Dissolve the N-BOC 2-amino-6-fluorobenzyl bromide (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Thermal Optimization: Equip the flask with a reflux condenser and heat the mixture to 50 °C using an oil bath.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The conversion of the bromide to the transient iodide is rapid, followed by steady product formation. Complete consumption of the starting material should occur within 8–12 hours.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Troubleshooting Decision Tree

Troubleshooting S1 Yield < 20%? S2 Add 0.2 eq TBAI (Halogen Exchange) S1->S2 Step 1 S3 Switch Solvent: THF -> DMF or MeCN S2->S3 If still low S4 Upgrade Base: K2CO3 -> Cs2CO3 or DIPEA S3->S4 Step 3 S5 Optimize Temp: Heat to 50-60°C S4->S5 Step 4 S6 Successful Coupling S5->S6 Final

Stepwise troubleshooting workflow for optimizing sterically hindered benzylic couplings.

References

  • Vaia. Reaction of Benzyl Bromide with Sodium Iodide (Finkelstein Reaction). Vaia Textbook Solutions. Available at:[Link]

  • Grokipedia. Finkelstein Reaction Mechanism and Sensitivity to Steric Hindrance. Grokipedia Chemistry. Available at:[Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at:[Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism and Backside Attack Trajectory. Master Organic Chemistry. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Construction of All-Carbon Quaternary Centers through Cu-Catalyzed Sequential Carbene Migratory Insertion and Nucleophilic Substitution. Available at:[Link]

Sources

Flash chromatography solvent systems for N-BOC 2-Amino-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with N-BOC 2-Amino-6-fluorobenzyl bromide .

This molecule presents a "dual-threat" profile during purification: it contains a highly electrophilic benzyl bromide moiety that is prone to nucleophilic attack or hydrolysis, alongside an acid-sensitive tert-butyloxycarbonyl (Boc) protected amine[1]. Standard flash chromatography protocols often fail here because they do not account for the synergistic degradation pathways catalyzed by active silica gel.

Below, you will find a causality-driven analysis, optimized solvent systems, a self-validating purification protocol, and a targeted FAQ section to ensure your compound survives the column.

Part 1: Molecule Profiling & Causality of Degradation

To purify this compound successfully, we must first understand the logical relationships between the molecule's functional groups and the chromatographic environment.

  • The Benzyl Bromide Moiety: The benzylic carbon is highly activated by the aromatic ring. While the ortho-fluorine atom exerts an inductive electron-withdrawing effect, the benzylic position remains highly susceptible to SN​1 and SN​2 reactions. Exposure to nucleophilic solvents (like methanol) or prolonged contact with the hydroxyl groups on the silica surface will cause solvolysis or hydrolysis[2].

  • The N-BOC Group: Carbamate protecting groups are inherently sensitive to acidic environments[1]. Standard silica gel (pH 4.5–5.5) acts as a mild Lewis/Brønsted acid. Prolonged residence time on the column can trigger the loss of the tert-butyl cation and CO2​ , leading to premature deprotection.

G A N-BOC 2-Amino- 6-fluorobenzyl bromide B Acidic Silanols (Prolonged Exposure) A->B C Nucleophilic Solvents (e.g., MeOH, EtOH) A->C D Amine Additives (e.g., TEA, DIPEA) A->D E Boc Deprotection (Loss of t-Bu & CO2) B->E F Solvolysis (Benzyl Ether/Alcohol) C->F G Quaternization (Ammonium Salt) D->G

Logical relationships of degradation pathways during chromatography.

Part 2: Quantitative Solvent System Selection

Selecting the correct solvent system is critical. We must strictly avoid nucleophilic alcohols and reactive amine modifiers. The table below summarizes the validated solvent systems for this class of compounds[3].

Solvent System (A : B)Volume RatioTarget Rf​ (Approx.)Causality & Selectivity Notes
Hexane / Ethyl Acetate 95:5 to 85:150.45Standard Choice: Excellent for separating the target bromide from its more polar benzyl alcohol precursor[2].
Heptane / Ethyl Acetate 95:5 to 85:150.40Optimized Choice: Heptane provides slightly sharper bands due to lower viscosity and is less toxic than hexane.
Hexane / DCM 80:20 to 50:500.50Alternative: Useful if the crude mixture contains other halogenated aromatic impurities, as DCM alters the π−π interactions.
Hexane / EtOAc / MeOH AnyN/ACRITICAL FAILURE: Methanol will react with the benzyl bromide to form a methyl ether. Do not use.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a 2D-TLC Validation Checkpoint . This guarantees that your specific batch of silica gel will not degrade the compound before you commit your entire crude mixture to the column.

Phase 1: The 2D-TLC Validation Checkpoint

Causality: By running a two-dimensional TLC with a time delay, we simulate the residence time of the compound on the column. If the compound degrades on the silica surface, the degradation products will deviate from the diagonal axis.

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate.

  • Develop the plate in Hexane/EtOAc (90:10) .

  • Remove the plate and let it sit at room temperature for 20 minutes (simulating column residence time).

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation: Visualize under UV (254 nm). If your target spot lies perfectly on the diagonal line, the silica is safe to use. If secondary spots appear below the diagonal, your silica is too acidic/active, and you must use a faster flow rate or switch to neutralized silica.

Phase 2: Optimized Flash Chromatography Workflow
  • Column Preparation: Pack the column with standard 60Å silica gel. Equilibrate the column with 2 column volumes (CV) of 100% Hexane or Heptane.

  • Sample Loading: Dissolve the crude N-BOC 2-Amino-6-fluorobenzyl bromide in the absolute minimum volume of Dichloromethane (DCM). Do not use Ethyl Acetate for loading, as it causes band broadening. Load the solution directly onto the silica pad.

  • Elution: Begin elution with 100% Hexane for 1 CV to flush out highly non-polar impurities. Step the gradient to 95:5 Hexane/EtOAc , then to 90:10 Hexane/EtOAc .

  • Flow Rate: Maintain a high flow rate (e.g., 30-40 mL/min for a 40g column). Causality: Minimizing the residence time on the acidic silica prevents Boc deprotection and benzyl bromide hydrolysis.

  • Fraction Concentration: Pool the product-containing fractions and evaporate immediately under reduced pressure. Keep the water bath below 30 °C. Causality: Thermal stress concentrates trace acids and promotes intermolecular alkylation.

G A 1. 2D-TLC Validation (Confirm silica compatibility) B 2. Sample Loading (Minimal DCM, No Nucleophiles) A->B C 3. Solvent Gradient (Hexane/EtOAc 100:0 to 90:10) B->C D 4. Rapid Elution (Minimize residence time) C->D E 5. Fraction Concentration (Evaporate < 30°C immediately) D->E

Optimized self-validating flash chromatography workflow.

Part 4: Troubleshooting & FAQs

Q1: My product degraded into a highly polar spot on the column. What happened? A1: You likely experienced hydrolysis of the benzyl bromide. Silica gel contains adsorbed water and active silanol groups that act as mild Lewis acids. The benzylic position of your molecule is highly electrophilic. When residence time is too long, water attacks the benzylic carbon, converting your benzyl bromide into a benzyl alcohol[2]. Solution: Run the column faster using pressurized flash chromatography rather than gravity, and ensure your solvents are anhydrous.

Q2: I usually add 1% Triethylamine (TEA) to my solvent to protect N-Boc groups from acidic silica. Should I do that here? A2: Absolutely not. While TEA is standard for neutralizing silica to protect Boc groups[1], TEA is a potent nucleophile. If you add TEA to the eluent, it will rapidly undergo an SN​2 reaction with your 2-Amino-6-fluorobenzyl bromide, forming a highly polar, water-soluble benzyltriethylammonium bromide salt[2]. Solution: If you must neutralize the silica, use a sterically hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine, or simply rely on rapid elution times.

Q3: I am trying to separate the benzyl bromide from the starting benzyl alcohol, but they are co-eluting. How can I improve resolution? A3: Benzyl bromides are significantly less polar than their corresponding alcohols. If they are co-eluting, your solvent system is likely too strong. Drop the polarity to 95:5 Hexane/EtOAc. If resolution is still poor, switch your non-polar modifier from Hexane to Heptane, or try a 80:20 Hexane/DCM system, which leverages differences in polarizability rather than hydrogen bonding.

Q4: Why did my isolated product turn into a dark, insoluble gel after sitting on the bench overnight? A4: N-BOC 2-Amino-6-fluorobenzyl bromide can undergo slow, spontaneous intermolecular alkylation (oligomerization) or thermal degradation if trace amounts of acid or transition metals from the silica are left behind. Solution: Always store the purified compound in a freezer (-20 °C) under an inert atmosphere (Argon or N2​ ), and ideally, use it in the next synthetic step immediately.

Part 5: References

  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate Source: researchgate.net URL:[Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection Source: osti.gov URL:[Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

Sources

Validation & Comparative

Fluorine-19 NMR comparative analysis of N-BOC 2-Amino-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: April 2026

Comparative ^19F NMR Analysis of N-BOC 2-Amino-6-fluorobenzyl Bromide: A Practical Guide for Drug Discovery

Executive Summary & Chemical Context

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to modulate a drug candidate's pKa, lipophilicity, and metabolic stability. N-BOC 2-Amino-6-fluorobenzyl bromide (CAS 1893792-16-9) is a highly specialized, polyfunctional aromatic building block frequently utilized in the synthesis of conformationally restricted kinase inhibitors and peptidomimetics[1].

Analyzing this 1,2,6-trisubstituted benzene ring requires robust analytical techniques. Fluorine-19 (^19F) NMR stands as the premier diagnostic tool. Because the ^19F nucleus possesses a spin of 1/2, a 100% natural abundance, and a massive chemical shift dispersion spanning over 300 ppm, it virtually eliminates the peak overlap commonly seen in ^1H NMR and provides a highly sensitive probe into the molecule's local electronic environment[2].

Logical Framework: Substituent Effects on ^19F Chemical Shifts

The chemical shift of the fluorine atom in N-BOC 2-Amino-6-fluorobenzyl bromide is dictated by the competing electronic and steric effects of its neighboring substituents. The fluorine is positioned ortho to the electron-withdrawing bromomethyl (-CH₂Br) group and meta to the protected, moderately electron-donating N-BOC amino group.

Substituent_Effects Core 19F Chemical Shift (Target: ~ -115 to -118 ppm) Ortho Ortho Effect (-CH2Br) Deshielding & Steric Compression Ortho->Core +Δδ (Downfield) Meta Meta Effect (-NHBOC) Inductive Electron Withdrawal Meta->Core -Δδ (Upfield) Para Para Effect (Proton) Baseline Resonance Para->Core

Figure 1: Substituent electronic and steric effects on the ^19F chemical shift.

Comparative ^19F NMR Data Analysis

To objectively evaluate N-BOC 2-Amino-6-fluorobenzyl bromide, we must benchmark it against its positional isomers and simpler analogs. The position of the fluorine atom relative to the nitrogen lone pair drastically alters the shielding tensor. By convention, all shifts are referenced internally to trichlorofluoromethane (CFCl₃) at 0.0 ppm[3]. Simpler analogs like 4-fluorobenzyl bromide provide a baseline for the isolated effect of the bromomethyl moiety[4].

Table 1: Comparative ^19F NMR Profiling of Fluorinated Benzyl Bromides (Note: Chemical shifts are empirical ranges in CDCl₃ at 298K, referenced to CFCl₃)

CompoundCAS NumberFluorine PositionExpected ^19F Shift (ppm)Primary ^19F-^1H Spin Coupling
N-BOC 2-Amino-6-fluorobenzyl bromide 1893792-16-9Ortho to -CH₂Br-115.0 to -117.5³JHF (ortho to H5), ⁴JHF (meta to H4)
N-BOC 2-Amino-3-fluorobenzyl bromide 1331941-54-8Ortho to -NHBOC-125.0 to -129.0³JHF (ortho to H4)
N-BOC 2-Amino-4-fluorobenzyl bromide 1894028-74-0Para to -CH₂Br-111.0 to -113.5³JHF (ortho to H3, H5)
4-Fluorobenzyl bromide (Reference)459-46-1Para to -CH₂Br-114.0 to -116.0³JHF (ortho to H3, H5)

Data Interpretation: The 3-fluoro isomer is significantly more shielded (more negative ppm) due to the direct ortho resonance contribution from the nitrogen atom. In contrast, the 6-fluoro target molecule experiences steric compression from the adjacent bulky -CH₂Br group, resulting in a distinct, slightly deshielded resonance compared to its 3-fluoro counterpart.

Self-Validating Experimental Methodology

As an Application Scientist, I emphasize that generating trustworthy NMR data requires understanding the causality behind the instrument parameters. The following protocol is designed as a self-validating system to ensure absolute data integrity.

NMR_Workflow A Sample Preparation (10 mg in basic-alumina filtered CDCl3) B Internal Referencing (CFCl3 or TFA addition) A->B C Probe Tuning & Matching (19F channel ~376.5 MHz) B->C D Shimming & Locking (2H Lock Optimization) C->D E Pulse Sequence Selection D->E F 19F{1H} Decoupled (Singlet resolution for purity) E->F Signal-to-Noise G 19F Coupled (J-coupling for regiochemistry) E->G Multiplicity H Data Processing & Phase Correction F->H G->H

Figure 2: Standardized ^19F NMR analytical workflow for fluorinated benzyl bromides.

Step-by-Step Protocol & Mechanistic Causality

Phase 1: Matrix Selection & Sample Preparation

  • Action: Dissolve 10–15 mg of N-BOC 2-Amino-6-fluorobenzyl bromide in 0.6 mL of Chloroform-d (CDCl₃) that has been pre-filtered through basic alumina.

  • Causality: Benzyl bromides are highly reactive electrophiles. Using protic or nucleophilic deuterated solvents (like Methanol-d4) risks solvolysis. Furthermore, trace DCl in standard CDCl₃ can trigger the acid-catalyzed deprotection of the BOC group. Basic alumina filtration neutralizes the solvent, preserving the molecule's structural integrity.

Phase 2: Spectrometer Tuning & Locking

  • Action: Insert the sample into a 400 MHz spectrometer and tune the probe specifically to the ^19F frequency (~376.5 MHz).

  • Causality: Because the chemical shift dispersion of fluorine is immense, off-resonance effects can severely degrade pulse excitation profiles. Precise tuning ensures uniform 90° pulse delivery across the entire spectral window, preventing signal distortion.

Phase 3: Pulse Sequence & Relaxation (T1) Optimization

  • Action: Set the relaxation delay (D1) to a minimum of 3 to 5 seconds.

  • Causality: Fluorine nuclei often exhibit prolonged longitudinal relaxation times (T1) due to the lack of adjacent dipole-dipole relaxation pathways in sparsely protonated rings. A sufficient D1 ensures complete magnetization recovery between scans, which is an absolute requirement for accurate quantitative integration (e.g., assessing the ratio of the target molecule to a fluorinated impurity).

Phase 4: Decoupling Strategies (The Self-Validation Step)

  • Action: Acquire two separate spectra: a ^19F{^1H} (proton-decoupled) spectrum and a standard ^19F (proton-coupled) spectrum.

  • Causality & Validation: The ^19F{^1H} spectrum collapses the complex ³JHF and ⁴JHF multiplets into a sharp singlet, drastically amplifying the signal-to-noise ratio and confirming sample purity. Validation Check: If the decoupled spectrum shows a sharp singlet, it confirms the absence of dynamic conformational exchange on the NMR timescale. The coupled spectrum is then used to map the scalar coupling network; the presence of an ortho coupling constant (~8-10 Hz) and a meta coupling constant (~4-6 Hz) definitively proves the 1,2,6-substitution pattern, distinguishing it from the 1,2,4- or 1,2,5-isomers.

References

  • National Center for Biotechnology Information. "4-Fluorobenzyl bromide | C7H6BrF | CID 68021." PubChem Database. Available at:[Link]

  • SciSpace. "Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine." SciSpace Literature. Available at:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-BOC-2-Amino-6-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of reactive intermediates like N-BOC-2-Amino-6-fluorobenzyl bromide are paramount, not only for regulatory compliance but for the fundamental safety of all personnel. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for managing this compound from the moment it becomes waste to its final, secure disposal. We will explore the "why" behind each step, ensuring that these protocols become an intuitive and integral part of your workflow.

Hazard Assessment and Immediate Safety Protocols

N-BOC-2-Amino-6-fluorobenzyl bromide is a multi-hazard compound. Its reactivity and potential for harm are derived from several structural features: the benzyl bromide moiety, which is a potent lachrymator and alkylating agent, and the halogen atoms (fluorine and bromine). Understanding these hazards is the foundation of safe handling.

Core Hazards Overview

Hazard TypeDescriptionRationale & Causality
Corrosive/Irritant Causes severe skin, eye, and respiratory tract irritation or burns upon contact.[1][2][3][4]The benzyl bromide group is highly electrophilic and can alkylate biological macromolecules (proteins, DNA), leading to tissue damage.
Lachrymator A substance that irritates the eyes and causes tearing.[3][5]Benzyl halides are well-documented lachrymatory agents used historically in war gases, underscoring their potent irritant effects.[5]
Halogenated Compound Contains covalently bonded bromine and fluorine.Disposal requires high-temperature incineration with specialized "scrubbers" to neutralize the resulting acidic gases (HBr, HF).[6][7] Improper disposal can damage equipment and release acid rain precursors.
Reactivity Reacts with water, bases, oxidizing agents, alcohols, and amines.[1][3][8]The benzylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Mandatory Personal Protective Equipment (PPE)

Adherence to the correct PPE is non-negotiable. All operations involving this compound, including disposal, must be conducted within a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required.[9] Standard safety glasses are insufficient to protect against splashes and vapors.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use and dispose of them as contaminated solid waste after handling.[6][9]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling should occur in a fume hood.[9] If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this should be a last resort and requires a formal respiratory protection program.

Operational Disposal Plan: A Step-by-Step Protocol

The guiding principle for the disposal of N-BOC-2-Amino-6-fluorobenzyl bromide is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[10][11][12]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in the disposal process.

  • Designate as Halogenated Organic Waste: Due to the presence of fluorine and bromine, this compound falls into the specific category of halogenated waste.[13][14]

  • Segregate from All Other Waste Streams: It is imperative to collect this waste separately from non-halogenated organic solvents, aqueous waste, and solid waste.[13]

    • Scientific Rationale: Mixing halogenated and non-halogenated waste streams makes solvent recycling impossible and significantly increases the cost and complexity of disposal. Halogenated waste requires a specific incineration process to manage corrosive byproducts.[14]

Step 2: Waste Collection and Containerization
  • Select a Compatible Container: Use a designated hazardous waste container made of high-density polyethylene (HDPE) or borosilicate glass.[13] The container must have a screw-top cap that can be securely sealed.

  • Proper Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"[13]

    • The full, unabbreviated chemical name: "N-BOC-2-Amino-6-fluorobenzyl bromide"

    • An accurate estimation of the concentration and volume.

    • The date when the first drop of waste was added to the container.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13] This area should be away from ignition sources and incompatible materials. Use secondary containment (e.g., a plastic tub) to mitigate potential leaks.

Step 3: Disposal of Contaminated Materials
  • Solid Waste: Any disposable items that come into direct contact with the compound (e.g., gloves, pipette tips, weighing paper, absorbent pads) must be collected in a separate, clearly labeled bag or container as "Halogenated Solid Waste."

  • Empty Containers: The original container of the chemical is not "empty" until it has been properly decontaminated. Triple-rinse the container with a suitable organic solvent (e.g., acetone or ethanol).[13]

    • Crucial Step: The rinsate from this process is also hazardous waste and must be collected in your liquid halogenated organic waste container.[13]

    • After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.

Step 4: Arranging Final Disposal
  • Contact EHS: Once your waste container is full or has reached your institution's time limit for satellite accumulation, you must contact your EHS department to schedule a waste pickup.[10][13]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or on public roads. This must be handled by trained EHS professionals.

G cluster_prep Preparation & Collection cluster_final Final Disposal A Identify Waste: N-BOC-2-Amino-6-fluorobenzyl bromide B Segregate as 'Halogenated Organic Waste' A->B Contains F & Br C Select & Label Compatible Waste Container (HDPE/Glass) B->C D Add Waste to Container in Satellite Accumulation Area C->D E Container Full or Time Limit Reached? D->E F Contact EHS for Scheduled Pickup E->F Yes G EHS Transports for Incineration F->G

Caption: Routine disposal workflow for N-BOC-2-Amino-6-fluorobenzyl bromide.

Spill and Emergency Procedures

Even with careful handling, spills can occur. A rapid and correct response is vital.

For a Small Spill (Contained within the Fume Hood):

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate: Ensure the fume hood sash is lowered. Do not attempt to clean a spill outside of a fume hood without proper respiratory protection.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. The cloth and any contaminated PPE must be disposed of as hazardous solid waste.

  • Label and Dispose: Seal and label the container with a hazardous waste tag, detailing the contents, and arrange for EHS pickup.

For a Large Spill or a Spill Outside of a Fume Hood:

  • EVACUATE: Immediately evacuate the laboratory. The lachrymatory nature of the compound makes the area unsafe.[16]

  • NOTIFY: Alert your supervisor and call your institution's emergency number and EHS department.

  • SECURE: If it is safe to do so, close the laboratory doors to contain the vapors.

  • DO NOT ATTEMPT TO CLEAN: Allow trained emergency responders to handle the cleanup.

G cluster_small Small Spill (in Fume Hood) cluster_large Large Spill / Outside Hood Spill Spill Occurs Alert Alert Colleagues Spill->Alert Small Evacuate EVACUATE LAB Spill->Evacuate Large Absorb Cover with Inert Absorbent (Vermiculite) Alert->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose via EHS Decon->Dispose Notify Call EHS / Emergency Services Evacuate->Notify Secure Secure the Area Notify->Secure Wait Await Professional Response Secure->Wait

Caption: Decision workflow for spill response.

Scientific Insight: Chemical Deactivation Principles

For research professionals, understanding the underlying chemistry provides an additional layer of safety. While routine disposal relies on EHS, there may be scenarios where deactivating the reactive benzyl bromide moiety before collection is desirable to reduce handling risks. This process, often called "quenching," converts the potent alkylating agent into a more stable compound.

Principle: The procedure involves a nucleophilic substitution reaction where a mild nucleophile displaces the bromide, neutralizing the compound's primary mode of corrosive and lachrymatory action.

Example Deactivation Protocol (for small quantities):

This protocol results in a waste mixture that is still considered hazardous and must be disposed of through EHS.

  • In a fume hood, dilute the waste material containing N-BOC-2-Amino-6-fluorobenzyl bromide in a compatible solvent (e.g., THF or acetone) in a suitable flask equipped with a stirrer.

  • Slowly add a mild nucleophilic quenching agent, such as a 10% aqueous solution of sodium bicarbonate or an amine base like triethylamine.[17][18]

  • Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC to confirm the consumption of the starting benzyl bromide.

  • The resulting mixture, which now contains a less reactive benzyl alcohol or benzylamine derivative, should be transferred to the halogenated organic waste container for disposal via EHS.

Causality: By reacting the electrophilic benzylic carbon with a nucleophile, you convert the highly reactive C-Br bond to a more stable C-O or C-N bond, thus neutralizing its immediate irritant and alkylating hazard. This pre-treated waste is more stable and safer for temporary storage before final disposal.

By integrating these scientifically-backed procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and efficiency, allowing your vital research to proceed with confidence.

References

  • Correia, M. J., & Mota, J. P. B. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2012). Removing Benzyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • TCI Chemicals. (2025).
  • CAMEO Chemicals. (n.d.). BENZYL BROMIDE.
  • XMB. (2023). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl bromide. Retrieved from [Link]

  • Oregon State University. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • The Ohio State University. (n.d.). office of environmental health and safety. Retrieved from [Link]

  • Tokyo Chemical Industry. (2025).
  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Amino-5-bromobenzoic acid, N-BOC protected — Chemical Substance Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-6-fluorobenzyl bromide, N-BOC protected

Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-Amino-6-fluorobenzyl bromide, N-BOC protected (CAS: 1893792-16-9) requires rigorous safety protocols due to the highly reactive nature of the bromomethyl moiety[1]. While the N-BOC group and fluorine atom offer specific electronic and steric properties useful in cross-coupling and API synthesis, the compound retains the dangerous characteristics of a classic benzyl halide: it is a potent alkylating agent, a severe lachrymator, and highly corrosive[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol explains the causality behind each safety measure, ensuring your laboratory operations are both scientifically sound and strictly self-validating.

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand the chemical behavior of the threat. The primary hazard of this compound does not come from the molecule in its stable state, but rather from its reactivity with environmental nucleophiles—specifically ambient moisture[3].

When exposed to water, the electrophilic bromomethyl group undergoes rapid hydrolysis. This reaction releases Hydrobromic Acid (HBr) as a byproduct[3]. HBr gas is the primary driver of the compound's lachrymatory (tear-producing) and corrosive effects on the eyes, mucous membranes, and respiratory tract[2]. Furthermore, because the N-BOC protecting group is acid-sensitive, the accumulation of HBr can trigger an autocatalytic deprotection event, unpredictably altering the chemical profile and generating excess gas.

HazardPathway A 2-Amino-6-fluorobenzyl bromide, N-BOC C Hydrolysis Reaction A->C B Ambient Moisture (H2O) B->C D Hydrobromic Acid (HBr) Release C->D Rapid E Tissue Corrosion & Lachrymation D->E Exposure to eyes/mucosa F Autocatalytic N-BOC Deprotection D->F Acidic environment

Mechanistic hazard pathway showing moisture-induced hydrolysis and subsequent HBr release.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive alkylating agents. Benzyl bromides can permeate standard thin nitrile gloves, and their lachrymatory nature can cause involuntary eye closure, leading to secondary accidents[2]. The following matrix details the quantitative specifications and mechanistic justifications for the required PPE.

PPE CategorySpecification / Quantitative MetricMechanistic Justification
Hand Protection Inner: Nitrile (≥ 4 mil)Outer: Butyl Rubber (≥ 14 mil)Benzyl bromides rapidly permeate standard thin nitrile. The outer butyl rubber provides a breakthrough time of >480 minutes against alkylating agents.
Eye/Face Protection ANSI Z87.1 Splash Goggles + 8-inch Polycarbonate Face ShieldLachrymators cause immediate, involuntary eye closure. The shield prevents direct aerosol impact and secondary exposure during panic responses.
Body Protection Flame-retardant lab coat (100% cotton) + Neoprene apronProtects against corrosive HBr release and solvent splashes during the quenching phase.
Respiratory / Engineering Fume Hood (Face velocity: 100–120 fpm)Mandatory. Vapors are highly toxic and lachrymatory[2]. Prevents inhalation of HBr gas generated by ambient hydrolysis.

Step-by-Step Operational Protocol

Every protocol handling reactive electrophiles must be a closed, self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase A: Environmental Setup & Transfer
  • Fume Hood Validation: Verify the fume hood monitor displays a face velocity between 100–120 fpm.

  • Atmospheric Purge: Purge the reaction vessel and Schlenk line with high-purity Argon (<5 ppm H2O) to establish a strictly anhydrous environment. This preemptively halts the hydrolysis hazard pathway.

  • PPE Verification: Don inner nitrile gloves, outer butyl rubber gloves, splash goggles, and a face shield. Inspect outer gloves for micro-tears using the inflation method.

  • Isolated Weighing:

    • Never weigh this compound on an open bench.

    • Place an analytical balance inside the fume hood behind a draft shield.

    • Transfer the 2-Amino-6-fluorobenzyl bromide, N-BOC protected using static-free spatulas into a pre-dried, tared vial.

    • Cap the vial tightly with a septum before removing it from the balance area.

Phase B: Reaction Execution & Quenching
  • Inert Transfer: Dissolve the reagent in an anhydrous, aprotic solvent (e.g., dry THF or DMF). Introduce the solution to the main reaction flask via a gas-tight syringe or cannula transfer to maintain the inert atmosphere.

  • In-Situ Quenching (Post-Reaction):

    • Never use water or aqueous acids for initial quenching. Water will violently generate HBr[3].

    • Slowly add a 10% solution of ethanolamine (or dilute ammonia) in a compatible organic solvent at 0°C.

    • Causality: The primary amine undergoes a rapid, deliberate SN​2 substitution with any unreacted benzyl bromide. This covalently neutralizes the alkylating and lachrymatory hazards before the flask is ever opened to ambient air.

OperationalWorkflow Step1 1. Environmental Setup (Argon Purge / Fume Hood) Step2 2. PPE Donning (Butyl Gloves, Face Shield) Step1->Step2 Step3 3. Reagent Transfer (Closed System / Syringe) Step2->Step3 Step4 4. Reaction Execution (Anhydrous Conditions) Step3->Step4 Step5 5. Chemical Quenching (Ethanolamine SN2 Reaction) Step4->Step5 Step6 6. Waste Segregation (Halogenated Waste) Step5->Step6

Step-by-step operational workflow for the safe handling and disposal of benzyl bromide derivatives.

Spill Response and Disposal Plan

If containment is breached, the immediate threat is inhalation of lachrymatory vapors and skin necrosis from the alkylating agent[2].

Emergency Spill Protocol:

  • Evacuate and Isolate: Immediately clear the area. If the spill is outside the fume hood, responding personnel must don a NIOSH-approved respirator with organic vapor/acid gas cartridges.

  • Dry Containment: Surround and cover the spill with a dry chemical absorbent (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust, and absolutely do not use water[3].

  • Chemical Neutralization: Carefully pour a 10% ethanolamine solution over the absorbed spill to chemically quench the electrophile. Allow 15 minutes for the SN​2 neutralization to complete.

  • Collection: Sweep the neutralized mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

Logistical Disposal Plan:

  • Segregation: Store all reaction waste and spill cleanup materials in a dedicated "Halogenated Organic Waste" container.

  • Labeling: Clearly mark the container as "Corrosive / Lachrymator / Alkylating Agent."

  • Storage Constraints: Keep strictly isolated from strong bases, oxidizers, and aqueous waste streams to prevent exothermic reactions and secondary HBr generation[3].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.